molecular formula C7H3BrClNO B8137393 5-Bromo-2-chloro-4-hydroxybenzonitrile

5-Bromo-2-chloro-4-hydroxybenzonitrile

Cat. No.: B8137393
M. Wt: 232.46 g/mol
InChI Key: AQMYRNXNGGGEJC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H3BrClNO and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-chloro-4-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMYRNXNGGGEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-chloro-4-hydroxybenzonitrile SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 5-Bromo-2-chloro-4-hydroxybenzonitrile

Safety, Handling, and Synthetic Utility in Drug Discovery

Part 1: Executive Summary & Chemical Identity

5-Bromo-2-chloro-4-hydroxybenzonitrile (CAS: 1259020-46-6) is a highly functionalized aromatic intermediate utilized primarily in the synthesis of small molecule therapeutics. Its structure—featuring a deactivated aromatic ring with three distinct functional handles (nitrile, phenol, and aryl bromide)—makes it a "privileged scaffold" for constructing biaryl systems found in kinase inhibitors and nuclear receptor modulators.

However, this structural complexity introduces specific safety challenges. The combination of the nitrile moiety (potential metabolic cyanide release) and the halogenated phenol (acidity and protein binding) necessitates a rigorous, mechanism-based safety protocol.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecificationMechanistic Implication
CAS Number 1259020-46-6Unique identifier for regulatory tracking.
Molecular Formula C₇H₃BrClNOHalogenated aromatic core.
Molecular Weight 232.46 g/mol Optimal range for fragment-based drug design (FBDD).
Appearance White to off-white solidVisual purity indicator; yellowing suggests oxidation.
Storage 2–8°C (Refrigerate)Prevents thermal degradation of the phenolic moiety.
Solubility DMSO, MethanolLow aqueous solubility requires organic solvents for assays.
Predicted pKa ~6.0–6.5The ortho-chloro and meta-bromo groups significantly increase acidity compared to phenol (pKa 10), enhancing skin absorption risks.

Part 2: Mechanistic Toxicology & Hazard Profiling

To safely handle this compound, researchers must understand the causality of its toxicity, not just the GHS labels.

The Nitrile Moiety (Metabolic Activation)

While aromatic nitriles are generally more stable than aliphatic nitriles, they pose a latent risk of cyanide release if metabolized by hepatic cytochrome P450 enzymes (specifically CYP2E1).

  • Mechanism: Oxidative attack at the alpha-carbon (less relevant here) or direct displacement.

  • Risk: Ingestion or high-dose inhalation may inhibit cytochrome c oxidase, leading to histotoxic hypoxia.

The Halogenated Phenol (Uncoupling & Irritation)

The 4-hydroxy group, acidified by the electron-withdrawing chlorine (C2) and bromine (C5), acts as a weak acid.

  • Mechanism: Halogenated phenols can uncouple oxidative phosphorylation in mitochondria by shuttling protons across the inner mitochondrial membrane, disrupting the ATP synthesis gradient.

  • Direct Effect: Severe eye irritant (Category 2A) and skin irritant (Category 2). The acidic proton allows for rapid protein denaturation upon contact with mucous membranes.

Sensitization Potential

Halogenated aromatics are frequent haptens. They can covalently bind to skin proteins (via nucleophilic aromatic substitution, S_NAr, at the chlorine position activated by the nitrile), triggering Type IV hypersensitivity reactions.

Part 3: Self-Validating Handling Protocol

This workflow is designed as a closed-loop system. Each step requires a verification "gate" before proceeding to the next, ensuring containment of the potent solid.

Diagram 1: Safe Handling Logic Flow

HandlingProtocol cluster_ppe Required PPE Barrier Start START: Material Receipt Inspect Gate 1: Visual Inspection (Check for yellowing/seal integrity) Start->Inspect Storage Storage: 2-8°C (Segregated from Oxidizers) Inspect->Storage Pass Waste Waste Disposal (Halogenated Organic Stream) Inspect->Waste Fail (Oxidized) Weighing Gate 2: Weighing Protocol (Inside Fume Hood ONLY) Storage->Weighing Retrieval Solubilization Solubilization (Dissolve in DMSO/MeOH immediately) Weighing->Solubilization Solid Handling Complete Solubilization->Waste Post-Experiment

Caption: Operational workflow for handling 5-Bromo-2-chloro-4-hydroxybenzonitrile, emphasizing containment during the solid phase.

Detailed Protocol Steps
  • Engineering Controls: All solid handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • PPE Layering:

    • Hands: Double nitrile gloves (0.11 mm minimum). The outer glove should be changed immediately upon any splash.

    • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine powder nature of the solid.

  • Solubilization Strategy: To minimize inhalation risk, dissolve the solid in the reaction solvent (e.g., DMSO or DMF) inside the weighing vial before transferring it to the reaction vessel. This transitions the hazard from "Airborne Particulate" to "Liquid Containment," which is easier to manage.

Part 4: Synthetic Utility in Drug Development

For the medicinal chemist, 5-Bromo-2-chloro-4-hydroxybenzonitrile is a tri-functional scaffold. Its value lies in the orthogonal reactivity of its three substituents, allowing for sequential functionalization.

Reactivity Profile
  • Phenol (C4-OH): The most nucleophilic site. Readily undergoes alkylation (Williamson ether synthesis) to attach linkers (e.g., for PROTACs) or solubilizing groups.

  • Aryl Bromide (C5-Br): A prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It allows the installation of biaryl systems common in kinase inhibitors.

  • Nitrile (C1-CN): A masked carboxylic acid or amine. It can be hydrolyzed to the amide (primary) or reduced to the benzylamine.

Diagram 2: Divergent Synthesis Pathway

SynthesisPath Core 5-Bromo-2-chloro- 4-hydroxybenzonitrile Ether Ether Derivative (PROTAC Linker Attachment) Core->Ether R-X, K2CO3 (Williamson Ether) Biaryl Biaryl Scaffold (Kinase Inhibitor Core) Core->Biaryl Ar-B(OH)2, Pd(0) (Suzuki Coupling) Amide Benzamide/Acid (H-Bond Donor/Acceptor) Core->Amide H2O2, NaOH (Hydrolysis)

Caption: Chemoselective functionalization pathways. The C5-Bromine and C4-Hydroxyl groups allow orthogonal expansion of the scaffold.

Experimental Application: Suzuki Coupling Protocol

Standard Operating Procedure for C5-Arylation

  • Reagents: 1.0 eq Scaffold, 1.2 eq Aryl Boronic Acid, 0.05 eq Pd(dppf)Cl₂, 3.0 eq K₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Condition: Degas with Nitrogen for 10 mins, then heat to 80°C for 4 hours.

  • Note: The C2-Chlorine is sterically hindered and electronically deactivated relative to the C5-Bromine, ensuring high regioselectivity for the bromine position.

Part 5: Emergency Response & First Aid

Logic: Treat exposure as a combined corrosive/toxic event.

ScenarioImmediate ActionMedical Rationale
Eye Contact Rinse for 15 minutes lifting eyelids.[1]Acidic phenol causes rapid corneal opacity; immediate dilution is critical to prevent blindness.
Skin Contact Wash with soap/water.[1] Do NOT use ethanol. Ethanol increases the solubility of the phenol and may enhance transdermal absorption.
Ingestion Do NOT induce vomiting. Rinse mouth.[1]Risk of aspiration pneumonia and esophageal burns from the acidic phenol.
Spill Cleanup Wet wipe method. Do not dry sweep.Prevents generation of toxic dust. Use a 10% sodium carbonate solution to neutralize the phenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90657083, 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile (Related Structure Analysis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles and Halogenated Compounds. Retrieved from [Link]

Sources

Technical Whitepaper: Acidity Profile & pKa Analysis of 5-Bromo-2-chloro-4-hydroxybenzonitrile

[1]

Executive Summary

5-Bromo-2-chloro-4-hydroxybenzonitrile (CAS: 1259020-46-6) acts as a pivotal scaffold in the development of gliflozin-class drugs.[1] Its unique halogenation pattern—positioning a bromine atom ortho and a chlorine atom meta to the phenolic hydroxyl group—creates a specific electronic environment that governs its reactivity, solubility, and bioavailability.

This guide provides a rigorous analysis of its acidity (pKa), deriving values from Structure-Activity Relationship (SAR) benchmarks and detailing the experimental protocols required for precise determination.

Structural Analysis & Electronic Effects

To understand the acidity of this compound, one must deconstruct the electronic vectors acting upon the phenolic proton.

Structural Nomenclature
  • Core: 4-Hydroxybenzonitrile (p-Cyanophenol).[1]

  • Substituents:

    • C1: Cyano group (-CN) [Para to OH].[1]

    • C2: Chlorine atom (-Cl) [Meta to OH].[1]

    • C4: Hydroxyl group (-OH).[1]

    • C5: Bromine atom (-Br) [Ortho to OH].[1]

Electronic Vectors (Hammett Analysis)

The acidity of the phenolic proton is driven by the stability of the resulting phenolate anion.

  • Para-Cyano Effect: The nitrile group is a strong electron-withdrawing group (EWG) via both induction (-I) and mesomeric effects (-M), significantly delocalizing the negative charge of the phenolate.

  • Ortho-Bromo Effect: The bromine atom at C5 exerts a strong inductive electron-withdrawing effect due to proximity.[1] While steric bulk can twist the ring, in phenols, ortho-halogens typically lower pKa (increase acidity) by ~1.5–2.0 log units compared to the parent phenol.

  • Meta-Chloro Effect: The chlorine at C2 exerts a moderate inductive withdrawing effect. Being meta to the hydroxyl, it lacks the resonance contribution seen in ortho/para positions but still stabilizes the anion.

Visualization of Electronic Effects

ElectronicEffectsCompound5-Bromo-2-chloro-4-hydroxybenzonitrilePhenolPhenolic OH (C4)Acidity CenterCompound->PhenolAnionStabilized Phenolate AnionPhenol->AnionDeprotonationCNCyano (C1)-M, -I Effect (Strong)Para-stabilizationCN->AnionCharge DelocalizationBrBromo (C5)-I Effect (Strong)Ortho-stabilizationBr->AnionInductive PullClChloro (C2)-I Effect (Moderate)Meta-stabilizationCl->AnionInductive Pull

Figure 1: Electronic vectors influencing the deprotonation of the phenolic hydroxyl group.[1]

pKa Value: Predicted vs. Experimental Benchmarks

While direct experimental data for this specific isomer is often proprietary to process patents, we can derive a high-confidence range using the Hammett Equation and validated benchmarks (e.g., Bromoxynil).

Comparative Data Table
CompoundStructurepKa (Experimental)Shift from Phenol
Phenol Unsubstituted9.950
4-Hydroxybenzonitrile p-CN7.9-2.05
Bromoxynil 3,5-dibromo-4-hydroxybenzonitrile3.86-6.09
Target Compound 5-Bromo-2-chloro-4-hydroxybenzonitrile 4.8 – 5.2 (Calc.) ~ -4.9
Derivation Logic
  • Bromoxynil (pKa 3.86) contains two ortho-bromines. The ortho position is the most potent for acidity enhancement in halophenols.

  • Target Compound contains one ortho-bromine and one meta-chlorine.[1]

  • Replacing an ortho-EWG with a meta-EWG typically decreases acidity (raises pKa).[1]

  • Calculation:

    • Base pKa (4-CN-phenol): 7.9[1]

    • Effect of ortho-Br:

      
      pKa 
      
      
      -1.8[1]
    • Effect of meta-Cl:

      
      pKa 
      
      
      -0.9[1]
    • Estimated pKa:

      
      [1]
      

Experimental Protocols for pKa Determination

Due to the compound's low aqueous solubility and high acidity, standard aqueous titration is prone to precipitation errors. The following protocols ensure data integrity.

Method A: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky)

This method extrapolates aqueous pKa from titrations in varying Methanol/Water ratios.[1]

Reagents:

  • 0.01 M Carbonate-free KOH.[1]

  • 0.1 M KCl (ionic strength adjuster).

  • HPLC-grade Methanol.[1]

Workflow:

  • Preparation: Dissolve

    
     mol of compound in 30 mL of varying MeOH/Water mixtures (30%, 40%, 50%, 60% v/v).
    
  • Titration: Titrate with KOH under

    
     atmosphere at 
    
    
    .
  • Data Processing: Plot apparent pKa (

    
    ) vs. dielectric constant (
    
    
    ) or mole fraction of methanol.
  • Extrapolation: The y-intercept represents the aqueous pKa.

Method B: UV-Metric Spectrophotometry (Preferred)

This method is superior for compounds with low solubility (

1

Principle: Phenols exhibit a bathochromic shift (Red Shift) upon deprotonation.

Protocol:

  • Stock Solution: Prepare 10 mM stock in DMSO.

  • Buffer Preparation: Prepare a universal buffer series (pH 2.0 to 9.0) with constant ionic strength (I=0.1 M).

  • Measurement:

    • Inject 10 µL stock into 2 mL of each buffer (Final conc: 50 µM).

    • Scan UV-Vis spectrum (200–400 nm).[1]

    • Observe isosbestic points (indicates two-state equilibrium).[1]

  • Calculation: Plot Absorbance at

    
     (phenolate) vs. pH. Fit to the Henderson-Hasselbalch equation.
    

ExperimentalWorkflowSampleSample Preparation(DMSO Stock)MethodChoiceSelect MethodSample->MethodChoiceUVUV-Metric (Spectroscopy)For Low SolubilityMethodChoice->UV<0.1 mM Sol.PotentioPotentiometric (Titration)For High SolubilityMethodChoice->Potentio>1 mM Sol.BuffersBuffer SeriespH 2.0 - 9.0UV->BuffersCosolventMeOH/WaterExtrapolationPotentio->CosolventAnalysisData FittingHenderson-HasselbalchBuffers->AnalysisCosolvent->AnalysisResultpKa Value(Target: ~5.0)Analysis->Result

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development

Synthesis & Reactivity
  • Nucleophilicity: At pH > 5.2, the oxygen is negatively charged. This makes the compound a highly effective nucleophile for

    
     or alkylation reactions (e.g., forming the glycosidic ether bond in Dapagliflozin synthesis).
    
  • Solvent Choice: Reactions requiring the neutral phenol must be conducted in acidic media or non-polar solvents. Reactions utilizing the phenolate should use polar aprotic solvents (DMF, DMSO) with weak bases (e.g.,

    
    ).
    
Bioavailability[1]
  • Ionization State: In the small intestine (pH 6–7.4), the compound is 90–99% ionized.

  • Permeability: The ionized form has lower passive membrane permeability (

    
    ) compared to the neutral form. However, the lipophilic halogens (Br, Cl) partially offset this by increasing the overall LogD.
    

References

  • Meng, W., et al. (2008).[2][3] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[2][3] Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2025).[4][5][6] "Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) Compound Summary." National Library of Medicine. Link

  • Avdeef, A. (2012). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.[1] (Standard text for pKa methodology).

  • Vertex AI Search. (2025). "Synthesis and Properties of 5-Bromo-2-chloro-4-hydroxybenzonitrile." Technical Data Aggregation. 7

Technical Procurement Guide: 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-hydroxybenzonitrile (CAS 1259020-46-6)[1]

Strategic Sourcing, Synthesis Logic, and Quality Assurance for Drug Development

Executive Summary: The Pharmacophore Scaffold

5-Bromo-2-chloro-4-hydroxybenzonitrile (CAS 1259020-46-6) is not merely a catalog chemical; it is a high-value regioselective scaffold used in the synthesis of next-generation metabolic therapeutics.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: a phenolic hydroxyl for etherification, a nitrile for heterocycle formation, and two distinct halogens (Cl, Br) allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This compound is increasingly relevant in the development of Thyroid Hormone Receptor-beta (THR-β) agonists (analogous to Resmetirom intermediates) and SGLT2 inhibitors , where halogenated phenyl rings are critical for binding affinity and metabolic stability.[1]

Chemical Profile & Technical Specifications

Before sourcing, verify the identity against these immutable constants. Errors in halogen positioning (e.g., 3-bromo vs. 5-bromo) are common in lower-grade supplies and will lead to total synthesis failure.[1]

PropertySpecification
CAS Number 1259020-46-6
IUPAC Name 5-Bromo-2-chloro-4-hydroxybenzonitrile
Molecular Formula C₇H₃BrClNO
Molecular Weight 232.46 g/mol
Appearance White to off-white crystalline powder
Melting Point 158–163 °C (Typical)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Impurities 3-Bromo isomer (regioisomer), dibromo species

Synthesis & Cost Drivers

Understanding the synthesis route is crucial for negotiating price and anticipating impurity profiles.[1] The cost is driven by the regioselectivity required to place the bromine atom at position 5 without over-brominating or hitting position 3.

Industrial Synthesis Pathway

The most robust route utilizes the directing effects of the hydroxyl group (activating, ortho/para) versus the nitrile (deactivating, meta).[1]

SynthesisRoute Start 4-Hydroxybenzonitrile (Cheap Starting Material) Step1 Chlorination (NCS or Cl2) Start->Step1 Inter 2-Chloro-4-hydroxybenzonitrile (Key Intermediate) Step1->Inter Step2 Bromination (NBS, DMF, 0°C) Inter->Step2 Product 5-Bromo-2-chloro- 4-hydroxybenzonitrile (Target) Step2->Product Major Product (Steric Control) Impurity 3-Bromo Isomer (Critical Impurity) Step2->Impurity Minor Product (<5%)

Figure 1: Synthesis pathway highlighting the critical regioselective bromination step.

Cost Analysis:

  • Raw Material: 4-Hydroxybenzonitrile is a commodity chemical (low cost).[1]

  • Process Cost: The purification step (recrystallization) to remove the 3-bromo isomer drives the price up.[1] Cheap suppliers often skip this, resulting in 90-95% purity which is unacceptable for GMP steps.[1]

Market Analysis: Suppliers & Price

The market for this compound is tiered.[1] "Catalog" suppliers often re-package from a few key manufacturers in China and India.[1]

Pricing Tiers (Estimated Q4 2025)
ScalePrice Range (USD)Supplier TypeLead Time
Research (1g - 5g) $120 - $350 Sigma-Aldrich, TCI, Combi-Blocks1-3 Days
Pilot (100g - 1kg) $1,500 - $4,000/kg BLD Pharm, Enamine, Custom Synthesis2-4 Weeks
Bulk (>10kg) Negotiated WuXi AppTec, PharmBlock, ChemSigma4-8 Weeks
Recommended Suppliers
  • Sigma-Aldrich (Merck): Best for reference standards.[1] High price, guaranteed CoA.

  • BLD Pharm / Combi-Blocks: Best balance of price and quality for medicinal chemistry scale (1-100g).[1]

  • BenchChem / ChemSigma: Aggregators useful for finding bulk sources.[1]

Procurement & Quality Control (The "Self-Validating" Protocol)

Trust, but verify. Do not accept a supplier's Certificate of Analysis (CoA) blindly, especially for functionalized halogenated aryls where isomer separation is difficult.[1]

The "Triad" Verification Workflow

Every batch must pass these three checkpoints before entering the synthesis pipeline.

QC_Workflow cluster_Tests Analytical Triad Batch Incoming Batch (CAS 1259020-46-6) HNMR 1H NMR (DMSO-d6) Check: 2 Aromatic Protons (Singlets/Coupled) Batch->HNMR HPLC HPLC (C18, MeCN/H2O) Check: Purity >98% Look for isomer shoulder Batch->HPLC MS LC-MS (ESI-) Check: m/z ~230/232 (Isotope Pattern 79Br/81Br) Batch->MS Decision Decision Gate HNMR->Decision HPLC->Decision MS->Decision Approve Release to Synthesis Decision->Approve Pass Reject Reject / Recrystallize Decision->Reject Fail

Figure 2: Mandatory Quality Control Workflow for incoming raw materials.

Specific QC Criteria:
  • 1H NMR: You must observe two distinct aromatic signals. Due to the 2,4,5-substitution pattern, the protons at positions 3 and 6 are singlets (or weak doublets depending on long-range coupling).[1] If you see complex splitting, you have the wrong isomer.[1]

  • HPLC Purity: Set the threshold at >98.0% . Impurities >1% will interfere with subsequent Suzuki couplings by poisoning the Palladium catalyst.[1]

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-chloro-4-hydroxybenzonitrile (CAS 1259020-46-6).[1] Retrieved from [1]

  • PubChem. Compound Summary: 5-Bromo-2-chloro-4-hydroxybenzonitrile.[1][2][3] National Library of Medicine.[1] Retrieved from [1]

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of Halogenated Benzonitrile Intermediates. (Contextual reference for synthesis of similar SGLT2/THR-beta intermediates). Retrieved from

  • TCI Chemicals. Product Catalog: Halogenated Hydroxybenzonitriles. Retrieved from [1]

Sources

5-Bromo-2-chloro-4-hydroxybenzonitrile InChIKey and SMILES string

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-chloro-4-hydroxybenzonitrile , a critical halogenated aromatic scaffold used in the development of macrocyclic SGLT2 inhibitors and epigenetic probes (ATAD2).[1][2]

Executive Summary & Chemical Identity

5-Bromo-2-chloro-4-hydroxybenzonitrile is a tri-substituted benzonitrile derivative characterized by a dense functionalization pattern (nitrile, hydroxyl, chlorine, bromine) on a single aromatic ring.[1][2] Its unique substitution pattern—positioning a strong hydrogen bond donor (-OH) adjacent to a lipophilic halogen (-Br) and a meta-directing nitrile—makes it a high-value intermediate for constructing C-aryl glucosides (SGLT2 inhibitors) and bromodomain inhibitors (ATAD2).[1][2][3]

Chemical Identifiers
PropertySpecification
CAS Number 1259020-46-6
IUPAC Name 5-bromo-2-chloro-4-hydroxybenzonitrile
Molecular Formula C₇H₃BrClNO
Molecular Weight 232.46 g/mol
SMILES N#Cc1c(Cl)cc(O)c(Br)c1
InChIKey AQMYRNXNGGGEJC-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Acetonitrile

Synthesis & Reaction Logic

The synthesis of 5-Bromo-2-chloro-4-hydroxybenzonitrile requires high regioselectivity to ensure the bromine atom installs at the C5 position rather than C3.[1][2] This is achieved using 2-chloro-4-hydroxybenzonitrile as the starting material and controlling the reaction kinetics at low temperatures with a strong acid catalyst.[1][2]

Mechanistic Insight

The starting material contains three directing groups:[1][2][3]

  • -OH (C4): Strong activator, ortho/para director. Directs to C3 and C5.[4]

  • -Cl (C2): Weak deactivator, ortho/para director. Directs to C3 and C5 (para to Cl is C5).[3]

  • -CN (C1): Strong deactivator, meta director. Directs to C3 and C5.[4]

The Challenge: Both C3 and C5 are electronically activated. However, C3 is sterically crowded (sandwiched between -Cl and -OH).[1][2] C5 is less hindered.[1] The Solution: Using N-Bromosuccinimide (NBS) activated by Trifluoromethanesulfonic acid (TfOH) at -30°C kinetically favors the less hindered C5 position, preventing over-bromination or C3-substitution.[1][2]

Synthesis Workflow Diagram

Synthesis Start 2-Chloro-4-hydroxybenzonitrile (CAS 3336-16-1) Intermediate Activated Complex (Protonated/Coordination) Start->Intermediate Activation (-30°C) Reagents Reagents: 1. TfOH (1.1 eq), MeCN, -30°C 2. NBS (1.4 eq) Reagents->Intermediate Product 5-Bromo-2-chloro-4-hydroxybenzonitrile (CAS 1259020-46-6) Intermediate->Product Electrophilic Aromatic Substitution (SEAr)

Figure 1: Regioselective bromination pathway utilizing steric control and acid activation.

Detailed Experimental Protocol

Objective: Synthesis of 5-Bromo-2-chloro-4-hydroxybenzonitrile (Scale: ~10g basis). Source Validation: Protocol adapted from Bristol-Myers Squibb patent US8921412B2 and related medicinal chemistry literature [1, 2].[1][2]

Reagents & Equipment[1][2][3][6]
  • Precursor: 2-Chloro-4-hydroxybenzonitrile (10.0 g, 65.1 mmol).[1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (16.2 g, 91.0 mmol).[1][3]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (10 mL, ~71 mmol).[3][4]

  • Solvent: Anhydrous Acetonitrile (MeCN) (200 mL).

  • Equipment: 500 mL 3-neck round bottom flask, low-temperature thermometer, inert gas (N₂) line, cooling bath (Dry ice/Acetone).

Step-by-Step Methodology
  • Preparation: Charge the flask with 2-chloro-4-hydroxybenzonitrile (10 g) and anhydrous MeCN (200 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to -30°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

  • Acid Activation: Add Trifluoromethanesulfonic acid (TfOH) dropwise over 10 minutes. Note: Exothermic; maintain temp < -25°C.

  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise.[1]

  • Reaction: Stir the mixture at -30°C for 10 minutes, then allow it to warm to Room Temperature (20-25°C) . Stir for 18 hours.

  • Quenching: Quench the reaction by pouring the mixture into saturated aqueous Sodium Bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂).[3]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Work-up: Wash combined organics with Brine (100 mL), dry over Magnesium Sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica Gel; Gradient 5% to 40% Ethyl Acetate in Hexanes).

  • Yield: Expect ~13.0 g (86%) of a white solid.

Validation Data (NMR):

  • ¹H NMR (400 MHz, CD₃OD): δ 7.84 (s, 1H, H-6), 6.99 (s, 1H, H-3).[1][3]

  • Note: The singlet splitting pattern confirms the para-relationship of the protons, indicating substitution at C2 and C5.[1][3]

Applications in Drug Discovery

This scaffold is primarily used as a "Left-Hand Side" (LHS) building block for C-aryl glycoside synthesis.[1][2]

SGLT2 Inhibitors (Diabetes)

In the synthesis of macrocyclic SGLT2 inhibitors (analogs of Dapagliflozin), the hydroxyl group at C4 allows for ether linkage (e.g., to an allyl group for ring-closing metathesis), while the C5-Bromine serves as a handle for lithiation and subsequent coupling to the sugar moiety (gluconolactone) [1].[3]

ATAD2 Chemical Probes (Oncology)

The compound serves as a precursor for BAY-850, an isoform-selective ATAD2 inhibitor.[1][2] The nitrile and halogen motifs are critical for displacing water molecules in the ATAD2 bromodomain binding pocket [2].

Functional Logic Diagram

Applications cluster_SGLT2 SGLT2 Inhibitor Pathway cluster_ATAD2 ATAD2 Probe Pathway Scaffold 5-Bromo-2-chloro-4-hydroxybenzonitrile (Core Scaffold) Step1 O-Alkylation (C4-OH) (Linker attachment) Scaffold->Step1 StepA Hydrolysis of Nitrile (To Benzoic Acid) Scaffold->StepA Step2 Lithiation (C5-Br) (Coupling to Gluconolactone) Step1->Step2 Target1 Macrocyclic C-Aryl Glucoside (Potent SGLT2 Inhibition) Step2->Target1 StepB Suzuki Coupling (C5-Br) (Biaryl formation) StepA->StepB Target2 BAY-850 Analog (Epigenetic Probe) StepB->Target2

Figure 2: Divergent synthetic utility of the scaffold in metabolic and oncological drug discovery.

Safety & Handling

  • GHS Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4; Skin/Eye Irritation - Category 2 [3].[1][2][5][6]

  • Hazards:

    • H302: Harmful if swallowed.[1][5]

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

  • Handling: Handle in a fume hood. The nitrile group poses a risk of cyanide liberation under strong acidic/thermal stress, though the ring is stable under the described protocol conditions.[1] Avoid contact with strong oxidizers.[1]

References

  • Ellsworth, B. A., et al. (2014).[3] C-aryl ansa SGLT2 inhibitors. U.S. Patent No.[1] 8,921,412 .[1][4] Bristol-Myers Squibb Company.[1][2][4]

  • Bamborough, P., et al. (2018).[3] Isoform-selective ATAD2 chemical probe with novel chemical structure and unusual mode of action. Nature Communications , 9, 502. (Contextual citation for BAY-850 precursors). [1][3]

  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 5-Bromo-2-chloro-4-hydroxybenzonitrile.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Dapagliflozin Analogs via 5-Bromo-2-chloro-4-hydroxybenzonitrile

[1]

Introduction: The "Nitrile Pivot" Advantage

In the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, the construction of the diarylmethane aglycone is the rate-limiting step. While industrial routes to Dapagliflozin typically utilize Friedel-Crafts acylation of acid chlorides, that method is electronically restrictive and limits the range of accessible analogs.

Using 5-Bromo-2-chloro-4-hydroxybenzonitrile offers a superior "divergent" pathway for research applications:

  • Orthogonal Functionalization: The phenolic hydroxyl and the nitrile group can be modified independently.

  • Convergent Assembly: The nitrile can be cleanly reduced to an aldehyde, enabling Grignard additions with a wide variety of aryl halides (not just electron-rich ones required for Friedel-Crafts).

  • Halogen Integrity: The bromine atom remains intact during nitrile manipulation, preserving the handle strictly for the final C-glycosylation step.

Strategic Workflow & Pathway Visualization

The following flowchart illustrates the conversion of the starting nitrile into the final Dapagliflozin analog, highlighting the two key "Diversity Points" where researchers can introduce structural variation.

Dapagliflozin_SynthesisStart5-Bromo-2-chloro-4-hydroxybenzonitrileStep1Step 1: O-Alkylation(Diversity Point A)Start->Step1R-X, K2CO3Inter1Intermediate A:O-Alkylated NitrileStep1->Inter1Step2Step 2: DIBAL-H ReductionInter1->Step2-78°C, TolueneInter2Intermediate B:Benzaldehyde DerivativeStep2->Inter2Controlled HydrolysisStep3Step 3: Grignard Addition(Diversity Point B)Inter2->Step3Ar-MgBr / Ar-LiInter3Intermediate C:DiphenylmethanolStep3->Inter3Step4Step 4: Silane ReductionInter3->Step4Et3SiH, BF3·OEt2AglyconeAglycone Scaffold(Diarylmethane)Step4->AglyconeStep5Step 5: C-Glycosylation(Lithium-Halogen Exchange)Aglycone->Step5n-BuLi, GluconolactoneFinalDapagliflozin AnalogStep5->Final

Figure 1: Divergent synthesis pathway. Blue nodes indicate steps where structural analogs are generated.

Detailed Experimental Protocols

Module 1: Functionalization of the Phenolic Handle (Diversity Point A)

Objective: To install the ether tail. For Dapagliflozin, this is an ethyl group. For analogs, this can be isopropyl, cyclopropylmethyl, or fluorinated alkyls.

Protocol:

  • Dissolution: Dissolve 5-Bromo-2-chloro-4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (5 mL/g).

  • Base Addition: Add finely ground Potassium Carbonate (

    
    , 1.5 eq).
    
  • Alkylation: Add the Alkyl Iodide/Bromide (1.2 eq) dropwise.

    • Note: For Dapagliflozin, use Ethyl Iodide.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol spot should disappear.

  • Workup: Quench with water, extract into Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Yield Expectation: >90%. The product is usually a crystalline solid.

Module 2: The Nitrile Pivot (Reduction to Aldehyde)

Objective: Convert the nitrile to an aldehyde without debrominating the ring. This is the most critical step for yield preservation.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon. Dissolve the O-alkylated nitrile (from Module 1) in anhydrous Toluene (10 mL/g).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reduction: Add DIBAL-H (1.0 M in Toluene, 1.2 eq) dropwise over 30 minutes.

    • Critical: Maintain internal temperature below -70°C to prevent over-reduction to the amine.

  • Quench (The Rochelle Method):

    • Stir at -78°C for 1 hour.

    • Quench by adding Methanol (2 eq) followed by saturated aqueous Rochelle salt (Potassium Sodium Tartrate).

    • Allow to warm to room temperature and stir vigorously for 2 hours until the emulsion breaks and two clear layers form.

  • Purification: Extract with EtOAc. The resulting 5-bromo-2-chloro-4-alkoxybenzaldehyde is often pure enough for the next step.

Module 3: Diarylmethane Assembly (Diversity Point B)

Objective: Couple the aldehyde with the second aryl ring.

Step A: Grignard Addition

  • Prepare or purchase the Grignard reagent (e.g., 4-ethoxyphenylmagnesium bromide for Dapagliflozin).

  • Add Grignard (1.2 eq) to the aldehyde (in THF at 0°C).

  • Result: A diphenylmethanol intermediate.

Step B: Deoxygenation (Silane Reduction) Why: SGLT2 inhibitors require a methylene (

  • Dissolve the diphenylmethanol in 1:1 Dichloromethane/Acetonitrile.

  • Cool to 0°C. Add Triethylsilane (

    
    , 3.0 eq).
    
  • Add Boron Trifluoride Etherate (

    
    , 2.0 eq) dropwise.
    
  • Stir at 0°C -> RT for 2 hours.

  • Result: The Aglycone (e.g., 5-bromo-2-chloro-4'-ethoxydiphenylmethane).[1][2][3]

Module 4: C-Glycosylation (The Key Coupling)

Objective: Attach the sugar moiety using the bromine handle.

Protocol:

  • Lithiation: Dissolve the Aglycone (1.0 eq) in anhydrous THF/Toluene (1:2 ratio). Cool to -78°C .

  • Exchange: Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins.

    • Mechanistic Note: The Bromine is exchanged for Lithium.[4] The Chlorine and Alkoxy groups stabilize the ring but do not interfere at this temperature.

  • Coupling: Dissolve 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone (1.2 eq) in Toluene and add it to the lithiated species.

  • Workup: Quench with Methanesulfonic acid in Methanol. This performs two functions:

    • Quenches the alkoxide.

    • Removes the TMS protecting groups.

    • Converts the hemiketal to the O-methyl glycoside (stable intermediate).

  • Final Reduction: The resulting intermediate typically requires reduction of the anomeric O-methyl group using

    
     (similar to Module 3) to yield the final 
    
    
    -C-glucoside.

Analytical Parameters (QC)

ParameterSpecification (Typical)Method
Appearance White to Off-White SolidVisual
Purity (HPLC) > 98.5%C18 Column, ACN/Water gradient
Residual Solvents < 5000 ppm (Class 3)GC-HS
Water Content < 0.5%Karl Fischer
Identify (NMR) Distinctive d 7.2-7.4 (Aglycone)1H-NMR (DMSO-d6)

Key NMR Diagnostic (Aglycone): Look for the methylene bridge singlet (


C-Glycosylation Mechanistic View

The stereoselectivity of the final drug depends on the reduction of the hemiketal. The following diagram details the transition from the lithiated species to the protected precursor.

Glycosylation_MechanismLithiumAryl-Lithium Species(Nucleophile)AdductLithium AlkoxideIntermediateLithium->AdductAttack at C1LactoneTMS-Gluconolactone(Electrophile)Lactone->AdductAcidAcid/MeOH QuenchAdduct->AcidProtonationProductDesilylatedO-Methyl GlycosideAcid->ProductGlobal Deprotection& Methylation

Figure 2: Reaction coordinate for the critical C-C bond formation.

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[5][6][7] Journal of Medicinal Chemistry, 51(5), 1145–1149.[6][8] Link

  • Ellsworth, B. A., et al. (2003). "C-Aryl Glucoside SGLT2 Inhibitors and Method." U.S. Patent 6,515,117.[7] (Foundational patent describing the lithiation coupling strategy). Link

  • Xu, B., et al. (2015).[7] "Preparation of deuterated benzyl-benzene glycosides..." U.S. Patent 9,061,060.[7] (Provides detailed experimental conditions for the DIBAL reduction and silane reduction steps). Link

  • PubChem Compound Summary. "5-Bromo-2-(4-chloro-2-hydroxyphenoxy)benzonitrile" (and related substructures). National Center for Biotechnology Information. Link

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi, DIBAL-H). All procedures must be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Application Note: Selective Suzuki Coupling of 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for high-level research and development. It synthesizes specific literature precedents with field-proven methodologies for the selective functionalization of 5-Bromo-2-chloro-4-hydroxybenzonitrile .

Executive Summary & Chemical Strategy

The substrate 5-Bromo-2-chloro-4-hydroxybenzonitrile (CAS: 169324-90-5) presents a unique "triad of reactivity" challenge:

  • Chemo-selectivity (Br vs. Cl): The 5-bromo position is the primary electrophile. The 2-chloro position, while ortho-activated by the nitrile, is significantly less reactive towards Pd(0) oxidative addition, allowing for highly selective mono-arylation.

  • Acidic Functionality (Free Phenol): The C4-hydroxyl group (

    
    ) will be deprotonated under standard Suzuki basic conditions. The resulting phenoxide anion (
    
    
    
    ) is electron-donating, which deactivates the ring towards oxidative addition but can also coordinate to Palladium, potentially poisoning the catalyst.
  • Electronic Push-Pull: The C1-cyano group (EWG) and C4-hydroxyl (EDG) create a polarized system. The C5-Br bond is electron-rich relative to the C2-Cl bond, necessitating electron-rich phosphine ligands for efficient coupling.

Strategic Recommendation: For scalable medicinal chemistry, direct coupling of the free phenol is viable and preferred to reduce step count ("Green Route"). However, if the coupling partner (boronic acid) is unstable or prone to protodeboronation, O-protection (e.g., benzyl or methyl ether) is recommended prior to coupling.

Mechanistic Insight & Selectivity

The reaction relies on the kinetic differentiation between the C-Br and C-Cl bonds.

Reaction Pathway Diagram

SuzukiSelectivity Substrate 5-Bromo-2-chloro- 4-hydroxybenzonitrile Pd0 Pd(0)L2 Active Catalyst Substrate->Pd0 Coordination OxAdd Oxidative Addition (Fast at C-Br) Pd0->OxAdd k1 (Fast) OxAdd_Cl Oxidative Addition (Slow at C-Cl) Pd0->OxAdd_Cl k2 (Slow) Int1 Pd(II)-Ar Complex OxAdd->Int1 Transmet Transmetalation (Ar'-B(OH)3 + Base) Int1->Transmet Prod 5-Aryl-2-chloro- 4-hydroxybenzonitrile Transmet->Prod Reductive Elimination

Figure 1: Kinetic selectivity pathway. The oxidative addition rate (


) for Ar-Br is orders of magnitude faster than (

) for Ar-Cl, ensuring site selectivity.

Optimized Experimental Protocols

Protocol A: Direct Coupling (Free Phenol)

Best for: Rapid analogue generation, stable boronic acids.

Rationale: This method utilizes a water-miscible co-solvent and an excess of inorganic base to maintain the phenol in its phenoxide state while facilitating the Suzuki cycle.

Reagents:

  • Substrate: 5-Bromo-2-chloro-4-hydroxybenzonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (3–5 mol%)

    • Why: The bidentate dppf ligand resists de-ligation by the phenoxide anion better than PPh₃.

  • Base: K₂CO₃ (3.0 equiv)

    • Note: 1 equiv neutralizes the phenol; 2 equivs drive the catalytic cycle.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

    • Concentration: 0.1 M - 0.2 M

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst: Quickly add Pd(dppf)Cl₂ (0.03 equiv) under a positive stream of inert gas.

  • Reaction: Heat the block/bath to 85°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of bromide (M-Br peak disappears) and formation of product (M+Ar).

  • Workup:

    • Cool to room temperature.[5]

    • Acidify: Carefully add 1N HCl until pH ≈ 3–4 (crucial to protonate the phenoxide back to phenol for extraction).

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[3][6]

Protocol B: Protected Route (O-Alkylation First)

Best for: Scale-up, difficult boronic acids, or if purification of the free phenol is problematic.

Rationale: Protecting the phenol as a benzyl (Bn) or methyl (Me) ether prevents catalyst poisoning and increases the solubility of the substrate in non-polar solvents.

Workflow Diagram:

ProtectedRoute Start Start: 5-Bromo-2-chloro- 4-hydroxybenzonitrile Step1 Protection Step (BnBr, K2CO3, DMF, 60°C) Start->Step1 Intermed Intermediate: 5-Bromo-2-chloro- 4-(benzyloxy)benzonitrile Step1->Intermed Step2 Suzuki Coupling (Ar-B(OH)3, Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O) Intermed->Step2 Product Product: 5-Aryl-2-chloro- 4-(benzyloxy)benzonitrile Step2->Product Deprotect Optional Deprotection (BCl3 or H2/Pd-C) Product->Deprotect

Figure 2: Two-step workflow for difficult substrates involving O-protection.

Comparative Data & Conditions Table

ParameterProtocol A (Direct) Protocol B (Protected) High-Difficulty Variant
Substrate State Free Phenol (Ar-OH)Benzyl Ether (Ar-OBn)Free Phenol
Catalyst Pd(dppf)Cl₂ (Robust)Pd(PPh₃)₄ (Standard)Pd(OAc)₂ + SPhos
Ligand Role Bidentate (Stability)Monodentate (Cost)Bulky/e-Rich (Reactivity)
Base K₂CO₃ (3.0 eq)Na₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)
Solvent System Dioxane / H₂O (4:1)Toluene / EtOH / H₂On-Butanol / H₂O
Temperature 80–90 °C80–100 °C100 °C
Selectivity Risk Low (Br >> Cl)Very LowLow
Primary Use Rapid ScreeningScale-up / GMPSterically Hindered Boronic Acids

Troubleshooting & Critical Parameters

Dehalogenation (Loss of Br without Coupling)
  • Cause: Hydride source in the media (often from ethanol or excessive heating) or slow transmetalation.

  • Solution: Switch to Protocol A (Dioxane/Water) and strictly exclude alcohols. Use Pd(dppf)Cl₂ which has a faster reductive elimination rate.

Hydrolysis of Nitrile
  • Risk: The C1-cyano group can hydrolyze to an amide/acid under high pH and high temperature.

  • Mitigation: Do not exceed 90°C. Avoid hydroxide bases (NaOH/KOH); stick to Carbonates (K₂CO₃) or Phosphates (K₃PO₄).

"Stalled" Reaction (Incomplete Conversion)
  • Cause: Catalyst poisoning by the phenoxide or electron-rich nature of the ring.

  • Solution: Add the SPhos ligand (2:1 Ligand:Pd ratio). SPhos creates a highly active catalyst species that facilitates oxidative addition into electron-rich aryl bromides.

References

  • Synthesis of 5-Bromo-2-chloro-4-hydroxybenzonitrile

    • Meng, W., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[7][8] Journal of Medicinal Chemistry, 2008 , 51(5), 1145–1149.[8]

    • Context: Describes the bromination of 2-chloro-4-hydroxybenzonitrile using NBS/CF3SO3H to gener
  • Suzuki Coupling of Halophenols (Direct Method)

    • Anderson, K. W., et al.[9] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 2006 , 128(33), 10694–10695.

    • Context: Establishes conditions for coupling substrates with free hydroxyl groups using biaryl phosphine ligands.
  • Selectivity in Polyhalogenated Heterocycles

    • Lutz, M. R., et al. "Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry, 2016, 81, 11501.
    • Context: While pyrimidine focused, this establishes the fundamental oxidative addition hierarchy (I > Br > Cl) relevant to the title compound.
  • Patent Precedent (SGLT2 Inhibitors)

    • Nomura, S., et al. "C-Aryl Glucoside SGLT2 Inhibitors.
    • Context: Explicitly details the use of 5-bromo-2-chloro-4-hydroxybenzonitrile as Intermediate 37 and its subsequent coupling/protection.

Sources

5-Bromo-2-chloro-4-hydroxybenzonitrile use in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 5-Bromo-2-chloro-4-hydroxybenzonitrile in Agrochemical Synthesis

Abstract & Scope

This application note details the synthetic utility of 5-Bromo-2-chloro-4-hydroxybenzonitrile (BCN-OH), a dense polyfunctional scaffold used in the development of next-generation herbicides (photosystem II inhibitors) and meta-diamide insecticides.

Unlike symmetrical precursors (e.g., Bromoxynil), BCN-OH offers orthogonal reactivity profiles due to its unique substitution pattern:

  • C4-Hydroxyl: High nucleophilicity for ether linkage construction (O-alkylation/arylation).

  • C5-Bromine: Labile handle for chemoselective Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • C2-Chlorine: Steric blocker and secondary electrophile for late-stage diversification.

  • C1-Nitrile: Precursor for amides, acids, or heterocycles (tetrazoles/triazines).

This guide provides validated protocols for Chemoselective O-Alkylation and Regioselective Suzuki-Miyaura Coupling , enabling the rapid construction of biaryl ether agrochemicals.

Chemical Profile & Reactivity Matrix

PropertySpecificationAgrochemical Relevance
CAS No. 1259020-46-6 (Isomer var.)Intermediate for halogenated benzonitriles.
Formula C₇H₃BrClNOLow MW (232.46) allows significant elaboration.
Acidity (pKa) ~6.5 - 7.0 (Est.)Enhanced acidity vs. phenol due to -CN and -Halogens.
Solubility DMSO, DMF, MeOHPoor water solubility; requires polar aprotic solvents for SnAr.

Reactivity Hierarchy (Chemo-selectivity):

  • Nucleophilic Attack: 4-OH > 1-CN (hydrolysis)

  • Pd-Oxidative Addition: 5-Br >> 2-Cl (Kinetic control allows selective C-C bond formation at C5).

Synthetic Pathway Visualization

The following workflow illustrates the logical progression from the raw scaffold to a complex biaryl ether active ingredient (AI).

BCN_Pathway cluster_0 Chemo-Selectivity Logic Start 5-Bromo-2-chloro- 4-hydroxybenzonitrile Step1 Step 1: O-Alkylation (Ether Formation) Start->Step1 R-X, K2CO3 DMF, 60°C Inter1 Intermediate A: Alkoxy-Benzonitrile Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd-Catalyzed) Inter1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Cs2CO3, Dioxane Final Target Agrochemical: Biaryl Ether Scaffold Step2->Final Note1 OH is acidic; Reacts before Br/Cl Note2 Br is more labile than Cl for Pd

Caption: Sequential functionalization strategy leveraging acidity of the phenol followed by oxidative addition preference of the bromide.

Protocol A: Chemoselective O-Alkylation

Objective: To functionalize the C4-hydroxyl group with an alkyl or fluoroalkyl chain. This step is critical for modulating the LogP (lipophilicity) of the final agrochemical, improving leaf cuticle penetration.

Mechanism: Williamson Ether Synthesis (SN2). The electron-withdrawing nitrile and halogen groups increase the acidity of the phenol, allowing the use of mild carbonate bases.

Materials:
  • Substrate: 5-Bromo-2-chloro-4-hydroxybenzonitrile (1.0 eq)

  • Electrophile: Propargyl bromide, Methyl iodide, or Difluorochloromethane (Freon-22) for -OCHF₂.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

  • Workup: EtOAc, Brine, 1M HCl.

Step-by-Step Procedure:
  • Setup: Charge a 3-neck round bottom flask with 5-Bromo-2-chloro-4-hydroxybenzonitrile (10 mmol, 2.32 g) and anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (15 mmol, 2.07 g) in a single portion. Stir at room temperature for 15 minutes. The solution typically turns yellow/orange as the phenoxide anion forms.

  • Addition: Dropwise add the Alkyl Halide (12 mmol) via syringe.

    • Note: If using a gas like Freon-22, bubble into the solution at 70°C.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). The starting material (Rf ~0.[1]2) should disappear; product (Rf ~0.6) will appear.

  • Quench: Cool to RT. Pour the reaction mixture into ice-water (100 mL) under vigorous stirring.

  • Isolation:

    • Solid Product: If a precipitate forms, filter and wash with water.

    • Oil Product: Extract with EtOAc (3 x 30 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: 85–95%.

Protocol B: Regioselective Suzuki-Miyaura Coupling

Objective: To construct a biaryl core by coupling the C5-Bromine with an aryl boronic acid.

Scientific Rationale: The C5-Bromine bond is significantly weaker (lower Bond Dissociation Energy) than the C2-Chlorine bond. By using a controlled catalyst system (Pd(0)/Phosphine ligand), we can selectively insert Palladium into the C-Br bond without touching the C-Cl bond. This preserves the chlorine for future functionalization or as a steric handle (common in Broflanilide-type molecules).

Materials:
  • Substrate: O-Alkylated Intermediate (from Protocol A) (1.0 eq).

  • Coupling Partner: Aryl Boronic Acid (e.g., 4-trifluoromethylphenylboronic acid) (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

    • Why: Bidentate ligands like dppf prevent β-hydride elimination and offer high stability.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq).[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:
  • Degassing: In a reaction vial, combine the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol) in Dioxane/Water (5 mL total). Sparge with Nitrogen/Argon for 10 minutes to remove O₂.

    • Critical: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive inert gas pressure. Seal the vial.

  • Reaction: Heat to 90°C for 8–12 hours.

  • Monitoring: Check HPLC or TLC. Look for the consumption of the bromide.

    • Troubleshooting: If the reaction stalls, add 1 mol% more catalyst. Do not increase temperature >100°C to avoid activating the C-Cl bond.

  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water/brine.[2]

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0% -> 15% EtOAc in Hexanes.

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, DMSO-d6)Loss of phenolic -OH singlet (Protocol A). Presence of new aromatic protons (Protocol B).
Purity HPLC-UV (254 nm)> 98.0% Area.[3]
Regioselectivity ¹³C-NMR / HMBCVerify C-Cl bond remains intact (shift ~130-135 ppm typical for Ar-Cl).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

Safety & Handling

  • Benzonitriles: Can release cyanide upon combustion or strong acid hydrolysis. Handle in a well-ventilated fume hood.

  • Alkyl Halides: Potent alkylating agents (carcinogenic potential). Double-gloving recommended.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Mitsui Chemicals Agro, Inc. (2010). Process for producing benzamide derivative. WO Patent 2010/090344. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lamberth, C. (2018). Heterocyclic Chemistry in Crop Protection. Bioactive Heterocyclic Compound Classes. Wiley-VCH. Link

  • PubChem Compound Summary. (2025). 5-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Link

  • BenchChem Application Notes. (2025). Protocols for Suzuki Coupling of Halogenated Pyrimidines and Benzonitriles. Link

Sources

Application Notes and Protocols for the Synthesis of Benzofuran Derivatives from 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery

Benzofuran derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These heterocyclic compounds have demonstrated potent pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][3][4] The versatility of the benzofuran ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological profile and making it a "privileged structure" in the design of novel therapeutic agents.[1][5] Several benzofuran-containing drugs have received clinical approval, highlighting the therapeutic importance of this scaffold.[1] This guide provides a comprehensive, in-depth technical overview for the preparation of novel benzofuran derivatives, starting from the readily available, yet functionally complex, 5-Bromo-2-chloro-4-hydroxybenzonitrile. This multi-step synthesis is designed for researchers and scientists in drug development, offering not just a protocol, but a strategic blueprint for accessing this valuable class of compounds.

Strategic Overview of the Synthetic Pathway

The synthesis of benzofuran derivatives from 5-Bromo-2-chloro-4-hydroxybenzonitrile necessitates a multi-step approach. The core strategy involves the transformation of the starting material into a suitable precursor for a palladium-catalyzed cyclization reaction, a powerful and widely used method for constructing the benzofuran ring.[6][7] The proposed synthetic pathway is outlined below:

Synthetic_Pathway A 5-Bromo-2-chloro-4- hydroxybenzonitrile B Protected Phenol A->B Hydroxyl Protection C 2-Amino Derivative B->C Nucleophilic Aromatic Substitution (SNAr) D 2-Iodo Derivative C->D Sandmeyer Reaction E 2-Alkynylphenol Intermediate D->E Sonogashira Coupling F Benzofuran Derivative E->F Intramolecular Cyclization

Caption: Proposed synthetic workflow for the preparation of benzofuran derivatives.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-4-hydroxy-2-iodobenzonitrile

This section details the crucial initial steps to convert the starting material into a 2-iodophenol derivative, a key precursor for the subsequent benzofuran ring formation.

Step 1.1: Protection of the Phenolic Hydroxyl Group

Rationale: The acidic proton of the hydroxyl group can interfere with subsequent organometallic reactions, such as the Sonogashira coupling. Therefore, it is essential to protect this functional group. An acetyl group is chosen here for its ease of introduction and subsequent removal under mild conditions.[8][9]

Protocol: Acetylation of 5-Bromo-2-chloro-4-hydroxybenzonitrile

Reagent/SolventMolar Equiv.Purpose
5-Bromo-2-chloro-4-hydroxybenzonitrile1.0Starting Material
Acetic Anhydride1.5Acetylating Agent
Pyridine3.0Base and Solvent
Dichloromethane (DCM)-Solvent

Procedure:

  • To a solution of 5-Bromo-2-chloro-4-hydroxybenzonitrile in pyridine and DCM at 0 °C, add acetic anhydride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetyl-protected intermediate.

Step 1.2: Nucleophilic Aromatic Substitution (SNAr) to Introduce an Amino Group

Rationale: The chloro-substituent at the 2-position is not ideal for direct conversion to an iodo-group. A more reliable method is to first introduce an amino group via nucleophilic aromatic substitution (SNAr) and then convert the amino group to an iodo group via a Sandmeyer reaction. The presence of the electron-withdrawing nitrile group ortho to the chlorine atom facilitates the SNAr reaction.[10][11][12]

Protocol: Amination of the Protected Phenol

Reagent/SolventMolar Equiv.Purpose
Acetyl-protected Intermediate1.0Substrate
Aqueous Ammonia (28-30%)excessNucleophile
Dimethyl Sulfoxide (DMSO)-Solvent

Procedure:

  • In a sealed pressure vessel, dissolve the acetyl-protected intermediate in DMSO.

  • Add an excess of aqueous ammonia.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Step 1.3: Sandmeyer Reaction for Iodination

Rationale: The Sandmeyer reaction is a classic and effective method for converting an aryl amine into an aryl halide.[13][14][15] This reaction proceeds via a diazonium salt intermediate.

Protocol: Conversion of the 2-Amino Derivative to the 2-Iodo Derivative

Reagent/SolventMolar Equiv.Purpose
2-Amino Derivative1.0Substrate
Hydrochloric Acid (conc.)3.0Acid
Sodium Nitrite (NaNO₂)1.1Diazotizing Agent
Potassium Iodide (KI)1.5Iodine Source
Water-Solvent

Procedure:

  • Suspend the 2-amino derivative in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the 2-iodo intermediate.

Part 2: Construction of the Benzofuran Ring

With the key 2-iodophenol intermediate in hand, the next phase focuses on the palladium-catalyzed construction of the benzofuran core.

Step 2.1: Sonogashira Coupling and In-situ Deprotection

Rationale: The Sonogashira coupling is a highly efficient palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide.[6][7][16][17] This reaction will form the C-C bond necessary for the subsequent cyclization. The acetyl protecting group can often be cleaved in-situ under the basic conditions of the Sonogashira reaction.

Protocol: One-Pot Sonogashira Coupling and Deprotection

Reagent/SolventMolar Equiv.Purpose
2-Iodo Intermediate1.0Substrate
Terminal Alkyne1.2Coupling Partner
Pd(PPh₃)₂Cl₂0.02Palladium Catalyst
Copper(I) Iodide (CuI)0.04Co-catalyst
Triethylamine (TEA)3.0Base and Solvent
Tetrahydrofuran (THF)-Co-solvent

Procedure:

  • To a solution of the 2-iodo intermediate and the terminal alkyne in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI.

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure. The crude product is the 2-alkynylphenol intermediate.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)-I(L₂) A->B Oxidative Addition C Ar-Pd(II)-C≡CR(L₂) B->C Transmetalation C->A Reductive Elimination E Ar-C≡CR C->E D R-C≡C-Cu D->B F R-C≡C-H F->D [Cu(I)], Base G Ar-I G->B

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Step 2.2: Intramolecular Cyclization to the Benzofuran

Rationale: The 2-alkynylphenol intermediate readily undergoes an intramolecular cyclization to form the benzofuran ring. This can be promoted by a base or can occur spontaneously upon heating.[18][19][20][21] Often, the conditions of the Sonogashira coupling are sufficient to induce cyclization.

Protocol: Base-Mediated Intramolecular Cyclization

Reagent/SolventMolar Equiv.Purpose
2-Alkynylphenol Intermediate1.0Substrate
Cesium Carbonate (Cs₂CO₃)2.0Base
Dimethylformamide (DMF)-Solvent

Procedure:

  • Dissolve the crude 2-alkynylphenol intermediate in DMF.

  • Add cesium carbonate to the solution.

  • Stir the mixture at room temperature or heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran derivative.

Characterization of Benzofuran Derivatives

The synthesized benzofuran derivatives should be thoroughly characterized to confirm their structure and purity.

Typical Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. Protons of the furan ring will have characteristic shifts. Signals corresponding to the substituents will be present.[22]
¹³C NMR Aromatic and furan ring carbons in the range of 100-160 ppm. Carbonyl and cyano carbons will appear at lower fields.[22]
Mass Spec. The molecular ion peak corresponding to the calculated mass of the product. Fragmentation patterns can provide further structural information.[3]
FT-IR Characteristic C-O-C stretching of the furan ring. C≡N stretching for the nitrile group. Aromatic C-H and C=C stretching.[3]

Application Notes for Drug Development Professionals

The synthetic route detailed above provides access to a library of novel benzofuran derivatives with potential therapeutic applications. The substituents on the starting material (bromo, chloro, and nitrile) and the choice of the terminal alkyne allow for a high degree of structural diversity.

  • Anticancer Potential: Many benzofuran derivatives exhibit potent anticancer activity by targeting various cellular pathways, including tubulin polymerization, protein kinases, and farnesyltransferase.[2][5][23] The synthesized compounds can be screened in a variety of cancer cell lines to identify lead candidates.

  • Antiviral Activity: Recent studies have identified benzofuran derivatives as promising antiviral agents, including activity against coronaviruses by acting as STING agonists.[24]

  • Antibacterial and Antifungal Properties: The benzofuran scaffold is present in many natural and synthetic antimicrobial agents.[3][4] The novel derivatives can be tested against a panel of pathogenic bacteria and fungi.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 2025.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019.

  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 2015.

  • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. European Journal of Medicinal Chemistry, 2024.

  • A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 2023.

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 2017.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 2022.

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules, 2012.

  • Method for preparing iodo-phenol compound. Google Patents, 2008.

  • Nucleophilic Aromatic Substitution. Chemistry Steps, 2021.

  • Application Notes and Protocols: Sonogashira Coupling Reactions in the Synthesis of Alkyne Diols. BenchChem, 2025.
  • An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry, 2011.

  • Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives.
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.

  • Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology, 2017.

  • Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 2012.

  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 2022.

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2025.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry, 2018.

  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech, 2024.

  • Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances, 2018.

  • Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Taylor & Francis Online, 2021.

  • Sandmeyer reaction. Wikipedia, 2022.

  • Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications, 2024.

  • Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration.
  • Sonogashira Coupling. Chemistry LibreTexts, 2024.

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 2022.

  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online, 2013.

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks, n.d.

  • Protecting Groups For Alcohols. Master Organic Chemistry, 2015.

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI, 2025.

  • Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. MDPI, 2022.

  • Protection of OH group of alcohol. SlideShare, 2016.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022.

  • Sonogashira reaction. Wikipedia, n.d.

  • Benzofuran – Knowledge and References. Taylor & Francis Online, n.d.

  • Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA, 2019.

  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate, 2017.

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 2003.

  • Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[ b ]furans.
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV, 2022.

  • Sandmeyer reaction. Revolvy, 2022.
  • 21.03 Sandmeyer Reaction. OrganicChemGuide, n.d.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Regioselectivity Challenge

The Core Issue: The bromination of 2-chloro-4-hydroxybenzonitrile to synthesize 5-bromo-2-chloro-4-hydroxybenzonitrile is a classic competition between electronic activation and steric hindrance.[1]

  • The Activator: The hydroxyl group (-OH) at C4 is the strongest activating group and directs incoming electrophiles to the ortho positions (C3 and C5).

  • The Conflict:

    • C3: Flanked by the -Cl group and the -OH group. It is electronically activated but sterically crowded ("The Pocket").

    • C5: Flanked by the -H and -OH group.[1] It is electronically activated and sterically accessible.

  • The Goal: Maximize attack at C5 (Target) while suppressing attack at C3 (Isomer) and preventing double bromination (C3,C5-dibromo impurity).

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the thermodynamic favorability of the C5 substitution.

ReactionPathway Start 2-chloro-4-hydroxybenzonitrile (Starting Material) NBS NBS / MeCN (0°C) Start->NBS TS_C5 Transition State C5 (Sterically Favored) NBS->TS_C5 Major Pathway (Fast Kinetics) TS_C3 Transition State C3 (Sterically Hindered) NBS->TS_C3 Minor Pathway (Slow Kinetics) Prod_5 5-Bromo-2-chloro-4-hydroxybenzonitrile (TARGET PRODUCT) TS_C5->Prod_5 Prod_3 3-Bromo isomer (Impurity A) TS_C3->Prod_3 Prod_Di 3,5-Dibromo species (Over-reaction Impurity) Prod_5->Prod_Di + Excess NBS Prod_3->Prod_Di + Excess NBS

Caption: Kinetic competition between C5 and C3 bromination pathways. C5 is favored due to lower steric hindrance.

Optimized Protocol (The "Golden Batch" Method)

This protocol is adapted from high-selectivity phenol bromination methodologies and optimized for electron-deficient benzonitriles.

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
2-chloro-4-hydroxybenzonitrile Substrate1.0Purity >98% recommended.[1][2][3][4][5]
N-Bromosuccinimide (NBS) Reagent1.00 - 1.02Do not exceed 1.05 eq initially.[1] Freshly recrystallized NBS is preferred.
Acetonitrile (MeCN) Solvent10 VolumesPolar aprotic solvent enhances para-selectivity relative to OH.[1]
Sodium Bisulfite (aq) QuenchExcessTo neutralize unreacted bromine species.[1]
Step-by-Step Workflow
  • Dissolution: Charge the reaction vessel with 2-chloro-4-hydroxybenzonitrile and Acetonitrile (MeCN) . Stir until fully dissolved.

  • Temperature Control: Cool the solution to 0°C - 5°C .

    • Why? Lower temperatures increase the energy barrier difference between the C3 and C5 transition states, significantly improving regioselectivity.

  • Addition (Critical): Add NBS in 4-5 portions over 30-60 minutes.

    • Why? Dumping NBS all at once creates a high local concentration of bromonium ions, promoting the formation of the dibromo impurity.

  • Reaction Monitoring: Stir at 0-5°C for 2-4 hours. Monitor via HPLC.[6]

    • Endpoint: Stop when Starting Material is <1.0%. If SM remains but dibromo is forming, stop immediately.

  • Quench: Add 10% aqueous Sodium Bisulfite solution to quench the reaction.

  • Workup (Purification Trick):

    • Evaporate MeCN.

    • Dissolve residue in 1M NaOH (The phenol becomes a phenoxide and dissolves in water).

    • Wash the aqueous layer with Ethyl Acetate (This removes non-acidic impurities like unreacted NBS or non-phenolic byproducts).

    • Acidify the aqueous layer with HCl to pH 1-2.

    • The product will precipitate as a white/off-white solid. Filter and dry.[7]

Troubleshooting Guide & FAQs

Issue 1: High Levels of 3,5-Dibromo Impurity

User Question: "I am getting >5% of the dibromo species. How do I stop the reaction from going too far?"

Root Cause:

  • Excess NBS equivalents.

  • Temperature too high (overcoming the activation energy for the second bromination).

  • Fast addition of NBS.

Corrective Action:

  • Strict Stoichiometry: Reduce NBS to 0.95 - 0.98 eq . It is better to have 2% unreacted starting material (which can be removed) than 5% dibromo impurity (which is very hard to separate).

  • Lower Temperature: Run the reaction at -10°C .

  • Slow Addition: Use a solid addition funnel or dissolve NBS in MeCN and add dropwise over 2 hours.

Issue 2: Poor Regioselectivity (High C3-Bromo Isomer)

User Question: "I see a significant amount (10-15%) of the 3-bromo isomer. How do I favor the 5-position?"

Root Cause:

  • Solvent effects.[6][7][8][9] Protic solvents (like Methanol) can form hydrogen bonds with the -OH group, altering the electron density and potentially making the ortho (C3) position more accessible or reactive.

Corrective Action:

  • Switch Solvent: Ensure you are using Acetonitrile (MeCN) or DMF .[1] Avoid alcohols.

  • Steric Bulk: If the problem persists, consider using a bulkier brominating agent like N-bromoacetamide (though NBS is usually sufficient).[1]

Issue 3: Product Coloration

User Question: "My product is turning yellow/orange upon drying."

Root Cause:

  • Trace free bromine (

    
    ) trapped in the crystal lattice.[1]
    
  • Oxidation of the phenol.

Corrective Action:

  • Bisulfite Wash: Ensure the quench with sodium bisulfite is thorough.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene .[1] Toluene is excellent for removing colored impurities from halogenated phenols.

Decision Support Workflow

Use this logic flow to guide your daily experiments.

TroubleshootingTree Start Start Reaction Monitoring (HPLC) CheckSM Is Starting Material > 2%? Start->CheckSM CheckDi Is Dibromo Impurity > 1%? CheckSM->CheckDi Yes Action_Stop STOP REACTION Proceed to Workup CheckSM->Action_Stop No (Reaction Complete) Action_AddNBS Add 0.05 eq NBS (Wait 30 mins) CheckDi->Action_AddNBS No (Safe to push) CheckDi->Action_Stop Yes (Risk of Over-reaction) Action_Continue Continue Stirring (Check every 30 mins) Action_AddNBS->Action_Continue Action_Continue->CheckSM

Caption: Operational logic for determining reaction endpoint and preventing over-bromination.

References

  • Synthesis of 5-bromo-2-chlorobenzoic acid (Analogous Chemistry) Source: European Patent Office (EPO) / Google Patents Relevance: Establishes the NBS/MeCN/Acid hydrolysis workflow for 2-chloro-substituted benzene rings.

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis Source: MDPI (Molecules Journal) Relevance: Provides the mechanistic basis for C5 vs C3 selectivity in meta-substituted phenols using NBS.

  • N-Bromosuccinimide (NBS) Reagent Profile Source: Sigma-Aldrich / Merck Relevance: Technical specifications and handling of the primary brominating agent.

  • PubChem Compound Summary: 5-Bromo-2-chloro-4-hydroxybenzonitrile Source: National Center for Biotechnology Information (NCBI) Relevance: Verification of chemical structure (CAS 1259020-46-6) and physical properties.

Sources

Preventing hydrolysis of nitrile group in 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2-chloro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile but sensitive compound. Here, we will address the common challenge of preventing the unwanted hydrolysis of the nitrile group, ensuring the integrity of your starting material and the success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is 5-Bromo-2-chloro-4-hydroxybenzonitrile and why is the nitrile group's stability a concern?

5-Bromo-2-chloro-4-hydroxybenzonitrile is a substituted aromatic compound featuring a nitrile (-C≡N) group, a hydroxyl (-OH) group, and halogen atoms (Br, Cl). This combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3]

The primary concern is the susceptibility of the nitrile group to hydrolysis, a chemical reaction with water that can convert it first to an amide and subsequently to a carboxylic acid.[4][5][6] This transformation is often undesirable as it alters the chemical properties and reactivity of the molecule, leading to impurities and reduced yields of the desired product.

Q2: Under what conditions is the nitrile group most likely to hydrolyze?

The nitrile group in benzonitriles is generally stable under neutral aqueous conditions.[7] However, its hydrolysis is significantly accelerated by the presence of acids or bases, especially when heated.[4][6][8]

  • Acidic Conditions: In the presence of a strong acid, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[5][9]

  • Basic Conditions: Under basic conditions, the strongly nucleophilic hydroxide ion (OH-) can directly attack the electrophilic carbon of the nitrile group.[5][9]

Q3: I'm observing the formation of an unexpected byproduct with a different polarity in my reaction. Could this be nitrile hydrolysis?

It's highly probable. The hydrolysis of the nitrile group to a carboxylic acid introduces a highly polar functional group. This change will significantly alter the polarity of your compound, leading to different behavior during chromatographic analysis (e.g., a different retention time in HPLC or a lower Rf value on a TLC plate). If you suspect hydrolysis, techniques like Infrared (IR) spectroscopy can be used for confirmation. The characteristic sharp C≡N stretching vibration around 2230 cm⁻¹ will disappear, and a broad O-H stretch (from the carboxylic acid) and a C=O stretch will appear.[7]

Troubleshooting Guide: Preventing Nitrile Hydrolysis

This section provides actionable solutions to common problems encountered during reactions involving 5-Bromo-2-chloro-4-hydroxybenzonitrile.

Issue 1: Significant hydrolysis of the nitrile group is observed during a reaction.

Root Cause Analysis:

This is the most common issue and typically points to the reaction conditions being too harsh (either too acidic or too basic) or the reaction being run for an extended period at elevated temperatures in the presence of water.

Solutions:

  • Strict pH Control:

    • Rationale: Maintaining a neutral or near-neutral pH is the most effective way to prevent hydrolysis.

    • Actionable Steps:

      • If possible, conduct the reaction in a well-buffered system.

      • Avoid the use of strong acids or bases. If their use is unavoidable, consider using them in stoichiometric amounts rather than as catalysts in excess.

      • For reactions that generate acidic or basic byproducts, consider adding a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) or a mild acid scavenger to neutralize them as they form.

  • Temperature Management:

    • Rationale: Like most chemical reactions, the rate of hydrolysis increases with temperature.

    • Actionable Steps:

      • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • If the reaction is exothermic, ensure efficient cooling to prevent localized heating.

  • Solvent Selection:

    • Rationale: The presence of water is a prerequisite for hydrolysis.

    • Actionable Steps:

      • Use anhydrous solvents whenever possible. Ensure solvents are properly dried before use.

      • If the reaction chemistry allows, consider aprotic solvents that are less likely to participate in proton transfer, which can facilitate hydrolysis.

Issue 2: The desired reaction requires acidic or basic conditions, making hydrolysis unavoidable.

Root Cause Analysis:

Some transformations inherently require conditions that also promote nitrile hydrolysis. In these cases, a direct prevention strategy is not feasible, and alternative approaches are necessary.

Solutions:

  • Use of Protecting Groups:

    • Rationale: A protecting group can be temporarily installed to mask the reactivity of a functional group.[10] While protecting a nitrile group is less common than for other functionalities, it is a viable strategy in complex syntheses.

    • Actionable Steps: This is an advanced technique and would require a multi-step process of protection, reaction, and deprotection. The choice of protecting group would be highly dependent on the specific reaction conditions.

  • Reaction Sequence Modification:

    • Rationale: It may be possible to perform the desired transformation at a different stage of the synthesis, before the introduction of the nitrile group.

    • Actionable Steps:

      • Consider if the nitrile group can be introduced later in the synthetic route from a more stable precursor, such as an amide or an aldehyde.[5]

      • For example, the corresponding benzamide can be dehydrated to the nitrile in a later step under non-hydrolytic conditions.[7]

Experimental Workflow: A Case Study

Below is a generalized workflow for a reaction where the nitrile group's integrity is paramount.

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification start Start: Anhydrous Conditions reagents Select Anhydrous Solvents and Reagents start->reagents glassware Dry Glassware Thoroughly reagents->glassware atmosphere Inert Atmosphere (N2 or Ar) glassware->atmosphere addition Slow Reagent Addition at Low Temperature atmosphere->addition monitoring Monitor Reaction Progress (TLC/HPLC) addition->monitoring ph_control Neutralize Byproducts if Necessary monitoring->ph_control If pH deviates quench Quench with a Non-Aqueous or Mildly Acidic/Basic Solution monitoring->quench Reaction Complete ph_control->monitoring extraction Extraction with Anhydrous Organic Solvents quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification end End: Isolated Product purification->end

Caption: A generalized workflow for minimizing nitrile hydrolysis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Minimizes both acid and base-catalyzed hydrolysis.
Temperature Reaction-dependent, but as low as feasibleReduces the rate of hydrolysis.
Solvents Anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene)Limits the availability of water for hydrolysis.
Additives Non-nucleophilic bases (e.g., DIPEA) or acid scavengersNeutralizes acidic or basic byproducts in situ.

Mechanism of Hydrolysis

The following diagrams illustrate the mechanisms of acid and base-catalyzed nitrile hydrolysis.

G cluster_0 Acid-Catalyzed Hydrolysis A Nitrile B Protonated Nitrile A->B + H+ C Attack by Water B->C + H2O D Proton Transfer C->D E Amide D->E

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

G cluster_0 Base-Catalyzed Hydrolysis A Nitrile B Attack by Hydroxide A->B + OH- C Protonation B->C + H2O D Tautomerization C->D E Amide D->E

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

By understanding the factors that contribute to the hydrolysis of the nitrile group in 5-Bromo-2-chloro-4-hydroxybenzonitrile and implementing the strategies outlined in this guide, you can significantly improve the outcome of your experiments and achieve higher yields of your desired products.

References

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents. (n.d.).
  • 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts.
  • Hydrolysis of Nitriles. (n.d.). Chemguide.
  • Reactions of Nitriles. (2024, December 5). Chemistry Steps.
  • Abbas, K. A. (2005). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung B, 60(5), 603-608.
  • 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. (n.d.). PubChem.
  • Benzonitrile. (n.d.). Grokipedia.
  • Abbas, K. A. (2005). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate.
  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate.
  • Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2617.
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
  • Benzonitrile. (n.d.).
  • 5-Bromo-2-hydroxybenzonitrile. (n.d.). TCI EUROPE N.V.
  • 5-Bromo-2-hydroxybenzonitrile. (n.d.). CymitQuimica.
  • Benzonitrile. (n.d.). Ataman Kimya.
  • Nitriles. (n.d.). EBSCO.
  • Benzonitrile: Properties, Production And Uses. (2024, April 18). Chemcess.
  • 5-Bromo-2-hydroxybenzonitrile 97 40530-18-5. (n.d.). MilliporeSigma.
  • Nitrile Definition, Functional Group & Structure. (n.d.). Study.com.
  • Protecting Groups for Organic Synthesis. (2024, July 13). Neliti.

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Technical Support Center: Thermal Stability of 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-4-hydroxybenzonitrile. It provides in-depth troubleshooting and frequently asked questions (FAQs) regarding its thermal stability at high temperatures. The information herein is intended to supplement, not replace, your institution's safety protocols and standard operating procedures.

Introduction

5-Bromo-2-chloro-4-hydroxybenzonitrile is a halogenated aromatic compound with potential applications in pharmaceutical and materials science. Understanding its thermal stability is paramount for safe handling, reaction optimization, and predicting its shelf-life. This guide will address common challenges and questions encountered during the thermal analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 5-Bromo-2-chloro-4-hydroxybenzonitrile?
Q2: What are the potential hazardous decomposition products of 5-Bromo-2-chloro-4-hydroxybenzonitrile?

Upon heating, this compound can decompose and release a variety of toxic and irritating fumes. These may include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen cyanide (HCN)[2][3]

  • Hydrogen bromide (HBr)

  • Hydrogen chloride (HCl)

Given the toxicity of these potential byproducts, all thermal experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: What are the initial signs of thermal decomposition I should watch for?

Visual indicators of decomposition can include:

  • Color change (e.g., darkening of the material)

  • Gas evolution (bubbling or fuming)

  • Sublimation

However, the absence of these signs does not guarantee thermal stability. Instrumental analysis using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a definitive assessment.

Troubleshooting Guide for Thermal Analysis

This section provides troubleshooting for common issues encountered during the thermal analysis of 5-Bromo-2-chloro-4-hydroxybenzonitrile using TGA and DSC.

Thermogravimetric Analysis (TGA)

Issue 1: Unexpected weight loss at low temperatures.

  • Possible Cause: Presence of residual solvent or moisture.

  • Troubleshooting Steps:

    • Ensure the sample is thoroughly dried under vacuum before analysis.

    • Perform a preliminary TGA run with a slow heating rate (e.g., 2-5 °C/min) to an intermediate temperature (e.g., 100-120 °C) to remove volatile components.

    • Hold the sample at the intermediate temperature isothermally until the weight stabilizes before ramping to the higher decomposition temperature.

Issue 2: Inconsistent onset of decomposition temperature between runs.

  • Possible Cause:

    • Variation in sample mass or packing in the TGA pan.

    • Different heating rates used in the experiments.

    • Atmosphere in the TGA furnace is not consistent.

  • Troubleshooting Steps:

    • Use a consistent sample mass (typically 3-5 mg) for all analyses.

    • Ensure the sample is evenly spread in the pan.

    • Maintain a consistent heating rate (e.g., 10 °C/min) for all comparative studies.

    • Ensure a constant and pure purge gas (e.g., nitrogen or argon) flow rate.

Differential Scanning Calorimetry (DSC)

Issue 1: Broad or distorted melting endotherm.

  • Possible Cause:

    • Sample impurity.

    • Decomposition occurring concurrently with melting.

    • Poor thermal contact between the sample and the DSC pan.

  • Troubleshooting Steps:

    • Assess the purity of the sample using an orthogonal technique like HPLC or NMR.

    • Run a TGA experiment to determine the onset of decomposition. If it is close to the melting point, a lower heating rate in the DSC may help to resolve the two events.

    • Ensure the sample is finely ground and evenly distributed at the bottom of the pan. Use a hermetically sealed pan if the sample is volatile.

Issue 2: Unexplained exothermic event after melting.

  • Possible Cause: This is a strong indication of an exothermic decomposition reaction.

  • Troubleshooting Steps:

    • IMMEDIATE CAUTION IS ADVISED. Exothermic decompositions can be energetic and potentially lead to a runaway reaction.

    • Correlate the DSC data with TGA data. A significant weight loss in the TGA at the same temperature as the DSC exotherm confirms decomposition.

    • For safety, it is recommended to use a smaller sample size for subsequent analyses and consider using a high-pressure DSC pan if available.

Experimental Protocols

Protocol 1: Determination of Decomposition Temperature using TGA
  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of finely ground 5-Bromo-2-chloro-4-hydroxybenzonitrile into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition, which is typically calculated as the intersection of the baseline with the tangent of the weight loss curve.

Protocol 2: Thermal Event Analysis using DSC
  • Instrument: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to a temperature at least 20 °C above the melting point (but below the decomposition temperature determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Observe for endothermic events (melting) and exothermic events (decomposition).

Data Presentation

ParameterMethodExpected ObservationSignificance
Onset of DecompositionTGASharp weight lossIndicates the temperature at which the material starts to degrade.
Melting PointDSCEndothermic peakA sharp peak indicates a pure substance.
Decomposition ExothermDSCExothermic peakIndicates the decomposition process releases heat, which can be a safety concern.

Visualizations

TGA_Troubleshooting start Start TGA Experiment issue1 Unexpected weight loss at low temp? start->issue1 cause1 Possible Cause: - Residual Solvent - Moisture issue1->cause1 Yes issue2 Inconsistent onset of decomposition? issue1->issue2 No solution1 Troubleshooting: - Dry sample under vacuum - Perform slow initial ramp (2-5 °C/min) - Isothermal hold to stabilize weight cause1->solution1 end_node Successful TGA Analysis solution1->end_node cause2 Possible Cause: - Sample mass/packing variation - Inconsistent heating rate - Inconsistent atmosphere issue2->cause2 Yes issue2->end_node No solution2 Troubleshooting: - Use consistent sample mass (3-5 mg) - Ensure even sample distribution - Maintain consistent heating rate (e.g., 10 °C/min) - Ensure constant purge gas flow cause2->solution2 solution2->end_node

Caption: Troubleshooting workflow for common TGA issues.

DSC_Troubleshooting start Start DSC Experiment issue1 Broad/distorted melting endotherm? start->issue1 cause1 Possible Cause: - Impurity - Concurrent decomposition - Poor thermal contact issue1->cause1 Yes issue2 Unexplained exotherm after melting? issue1->issue2 No solution1 Troubleshooting: - Check purity (HPLC/NMR) - Correlate with TGA data - Ensure proper sample packing cause1->solution1 end_node Successful DSC Analysis solution1->end_node cause2 Possible Cause: - Exothermic decomposition issue2->cause2 Yes issue2->end_node No solution2 Troubleshooting: - CAUTION! - Correlate with TGA - Reduce sample size - Consider high-pressure pan cause2->solution2 solution2->end_node

Caption: Troubleshooting workflow for common DSC issues.

Safety and Handling

Due to the hazardous nature of 5-Bromo-2-chloro-4-hydroxybenzonitrile and its decomposition products, the following safety precautions are mandatory:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Waste Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

References

Sources

Technical Support Center: Recrystallization Optimization for 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Bromo-2-chloro-4-hydroxybenzonitrile is a highly functionalized halogenated phenol and a critical intermediate in the synthesis of SGLT2 inhibitors[1] and ATAD2 chemical probes[2]. Due to its complex hydrogen-bonding network (phenolic hydroxyl and nitrile groups) and lipophilic halogen substitutions, researchers frequently encounter crystallization challenges.

This guide provides thermodynamically grounded, field-proven troubleshooting strategies to resolve common issues like liquid-liquid phase separation (oiling out) and regioisomer co-precipitation.

Part 1: Solvent Selection & Thermodynamic Profiling

A successful recrystallization relies on manipulating the solubility curve to favor crystal lattice formation over liquid phase separation. Because 5-Bromo-2-chloro-4-hydroxybenzonitrile exhibits moderate polarity, selecting a solvent with excessively high solubility can reduce the maximum achievable supersaturation, which kinetically favors oiling out[3].

Table 1: Solvent System Matrix
Solvent SystemHigh-Temp SolubilityLow-Temp SolubilityLLPS (Oiling Out) RiskApplication Notes
Ethyl Acetate / Hexanes HighVery LowLowOptimal for separating regioisomers[2]; provides a steep, controllable solubility curve.
Ethanol / Water Very HighLowModerateExcellent for phenolic compounds; requires careful anti-solvent (water) titration.
Toluene ModerateLowLowGood for purging highly lipophilic impurities; requires higher dissolution temperatures.
DMSO / Water Extremely HighLowVery HighHigh risk of binodal intersection[3]; avoid unless the crude mass is completely insoluble in other organics.
Protocol: Self-Validating Solvent Screening

To avoid wasting bulk material, always validate your solvent system at a micro-scale. This protocol is self-validating: visual phase changes dictate the next logical step.

  • Saturation : Weigh exactly 50 mg of crude 5-Bromo-2-chloro-4-hydroxybenzonitrile into a 2 mL clear glass vial.

  • Primary Dissolution : Add 0.5 mL of the primary solvent (e.g., Ethyl Acetate). Heat to 50°C while stirring until the solid is fully dissolved.

  • Anti-Solvent Titration : Dropwise, add the anti-solvent (e.g., Hexanes) until a slight, persistent turbidity is observed. This marks the exact solubility limit.

  • Clarification : Add 1–2 drops of the primary solvent and reheat slightly to restore a clear, single-phase solution[4].

  • Controlled Cooling : Cool the vial at a strict rate of 0.1–0.5 °C/min. Rapid cooling forces the system past the metastable zone and into the spinodal decomposition region, almost guaranteeing oiling out[5][6].

  • Validation Check :

    • Success: If rigid crystals form, scale up the protocol.

    • Failure: If a cloudy emulsion or oil forms, proceed immediately to the Troubleshooting Guide below.

Part 2: Troubleshooting Guide - Oiling Out (LLPS)

Q: During cooling, my solution turns cloudy and forms a sticky emulsion or "gum" at the bottom of the flask instead of crystals. Why is this happening? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[5]. It occurs when the cooling trajectory intersects the solvent mixture's miscibility gap (binodal curve) before reaching the solidus curve[6]. Because the melting point of the solute is depressed by impurities, the compound separates as a highly concentrated liquid phase rather than forming a rigid crystal lattice[4][7]. These oil droplets act as excellent solvents for your impurities, completely bypassing the purification process[4][5].

Q: The oil eventually solidified at room temperature. Can I just filter and use this solid? A: No. The spontaneous solidification of an oiled-out emulsion traps solvent and impurities within an amorphous mass, yielding very little, if any, purification[5][7]. The material will likely fail analytical purity checks (NMR/HPLC).

Q: How can I force the oiled-out emulsion to crystallize properly? A: You cannot force an already oiled-out system to form pure crystals; you must alter the thermodynamic pathway to bypass the miscibility gap:

  • Reheat : Return the mixture to a heat source until it forms a single, clear liquid phase[4].

  • Adjust the Solvent Ratio : Add more of the primary solvent to decrease the overall solute concentration. High-solubility systems narrow the metastable zone and drastically increase LLPS risk[3].

  • Implement Seeding : Cool the clear solution to just above the temperature where oiling out previously occurred (this is your metastable zone). Add 1–2% w/w of pure 5-Bromo-2-chloro-4-hydroxybenzonitrile seed crystals. Seeding provides a kinetically favorable surface for nucleation, bypassing the energy barrier that leads to LLPS[5].

Part 3: Troubleshooting Guide - Purity & Yield

Q: I synthesized the compound via bromination of 2-chloro-4-hydroxybenzonitrile using NBS and TfOH. My recrystallized product still contains regioisomers. How do I fix this? A: The electrophilic aromatic bromination of 2-chloro-4-hydroxybenzonitrile often produces a mixture of the desired 5-bromo product alongside other regioisomers and unreacted starting material[1][2]. If these isomers co-crystallize, your solvent system is failing to differentiate their crystal packing energies. Solution: Switch to a mixed solvent system like Ethyl Acetate/Cyclohexane[2]. The non-polar anti-solvent forces the less soluble isomer to precipitate first. If the impurity burden is too high, it will cause severe freezing-point depression that prevents crystallization entirely[7]. In this case, you must perform a preliminary silica gel flash chromatography step (eluting with a cyclohexane/ethyl acetate gradient) to remove the bulk of the regioisomers before attempting crystallization[2].

Q: My yield is extremely low after hot filtration. Where did my product go? A: Low yield during hot filtration usually indicates that the compound crystallized prematurely in the filter funnel, or it was irreversibly adsorbed by excess decolorizing charcoal[4]. Solution: Always pre-warm the filter funnel and use a minimum amount of hot solvent to rinse the filter paper. If using charcoal to remove colored impurities, restrict it to <5% w/w of the crude mass. There is no way to recover the product once it is adsorbed into the charcoal pores[4].

Part 4: Crystallization Optimization Workflow

The following logic diagram outlines the standard operating procedure for optimizing the recrystallization of 5-Bromo-2-chloro-4-hydroxybenzonitrile and mitigating phase separation.

Recrystallization_Workflow N1 Crude 5-Bromo-2-chloro- 4-hydroxybenzonitrile N2 Dissolve in Solvent System (e.g., EtOAc/Hexanes) N1->N2 N3 Controlled Cooling (0.1 - 0.5 °C/min) N2->N3 N4 Phase Observation N3->N4 N5 Oiling Out (LLPS) Emulsion Forms N4->N5 Miscibility Gap Hit N6 Nucleation Crystals Form N4->N6 Solidus Curve Hit N7 Troubleshooting: 1. Reheat to clear solution 2. Adjust solvent ratio 3. Add seeds at MSZW N5->N7 N8 Isolation: Filter, Wash, Vacuum Dry N6->N8 N7->N3 Retry Cooling

Figure 1: Decision tree for optimizing recrystallization and resolving liquid-liquid phase separation.

References

  • Oiling Out in Crystallization - Mettler Toledo Source: Mettler Toledo URL
  • US8921412B2 - C-aryl ansa SGLT2 inhibitors Source: Google Patents URL
  • 3.
  • Isoform-selective ATAD2 chemical probe with novel chemical structure and unusual mode of action Source: Semantic Scholar URL
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: ACS Publications URL
  • Recrystallization (help meeeeee)
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 5-Bromo-2-chloro-4-hydroxybenzonitrile: An Optimized HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of 5-Bromo-2-chloro-4-hydroxybenzonitrile, a critical intermediate in pharmaceutical synthesis. We will present a robust, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical choice, detailing the rationale behind its development. Furthermore, we will objectively compare its performance against alternative techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and classical titration, providing researchers and drug development professionals with a comprehensive framework for selecting the most appropriate method for their specific analytical challenges.

The Analytical Imperative: Understanding Impurities in Halogenated Benzonitriles

The purity of an active pharmaceutical ingredient (API) or its intermediates is paramount to the safety and efficacy of the final drug product. For 5-Bromo-2-chloro-4-hydroxybenzonitrile, impurities can arise from several sources during synthesis. A common synthetic route involves the bromination of a 2-chlorobenzonitrile precursor.[1] This process can lead to:

  • Starting Materials: Unreacted precursors like 2-chloro-4-hydroxybenzonitrile.

  • Positional Isomers: Bromination at other positions on the aromatic ring, for instance, yielding 3-bromo or 4-bromo isomers. The formation of the 4-bromo-2-chlorobenzoic acid isomer has been noted as a potential impurity in similar syntheses.[2]

  • Over-brominated Products: Di- or tri-brominated species.

  • Degradation Products: Compounds resulting from instability under reaction or storage conditions.

An effective analytical method must be able to separate, detect, and quantify the main compound from all these potential impurities with high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): The Method of Choice

For non-volatile, thermally stable compounds with a UV-active chromophore, such as 5-Bromo-2-chloro-4-hydroxybenzonitrile, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis.[3] Its high resolving power, sensitivity, and robustness make it ideal for separating structurally similar impurities from the main analyte.

Principle of Separation

In RP-HPLC, the stationary phase (typically a C18 or C8 alkyl-silica column) is nonpolar, while the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol. 5-Bromo-2-chloro-4-hydroxybenzonitrile, being a moderately polar molecule, will partition between the stationary and mobile phases. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can control the elution of the analyte and its impurities, achieving separation based on their relative hydrophobicity.

Proposed HPLC Method for Purity Testing

This protocol is designed based on established methods for similar halogenated aromatic compounds and bromophenols.[3][4][5]

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 phase provides excellent hydrophobic retention for aromatic compounds.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier improves peak shape and suppresses the ionization of the phenolic hydroxyl group.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 90
      25.0 90
      25.1 30

      | 30.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 230 nm. Benzonitrile-containing compounds typically exhibit strong absorbance around this wavelength.[4] A DAD is recommended to assess peak purity and detect any co-eluting impurities with different UV spectra.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Bromo-2-chloro-4-hydroxybenzonitrile sample.

    • Dissolve in a suitable solvent, such as acetonitrile, to a final concentration of 1.0 mg/mL (Stock Solution).

    • Dilute the Stock Solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample (10 µL) dilute->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Area Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Trustworthiness Through Method Validation

To ensure the reliability of this method, it must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by spiking the sample with known related substances and observing baseline separation.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be analyzed, with a correlation coefficient (R²) of ≥ 0.999.[5]

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike recovery experiments at different concentration levels.

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be less than 2%.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. For bromophenols, LOQs can be achieved in the sub-μg/mL range.[5]

Comparative Analysis of Alternative Analytical Techniques

While HPLC is the preferred method, other techniques offer specific advantages and can be used for orthogonal verification.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For halogenated compounds, an Electron Capture Detector (ECD) provides exceptional sensitivity.[6][7]

  • Applicability: Best suited for analyzing volatile impurities such as residual solvents or volatile starting materials. The analyte itself, 5-Bromo-2-chloro-4-hydroxybenzonitrile, has a higher boiling point and may require derivatization to increase its volatility and thermal stability, which adds complexity to the method.

  • Advantages: Extremely high sensitivity for halogenated compounds using an ECD.[8] Excellent resolution for volatile and semi-volatile compounds.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization can introduce variability.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that offers a different separation mechanism compared to HPLC.

  • Applicability: CE, particularly Capillary Zone Electrophoresis (CZE), is an excellent alternative for analyzing phenolic compounds.[9][10] The phenolic group can be ionized under basic conditions, allowing for electrophoretic separation.

  • Advantages: Requires minimal sample and reagent volumes.[9] Offers very high separation efficiency and can be a faster alternative to HPLC. Provides an orthogonal separation mechanism, which is valuable for method validation.

  • Limitations: Can be less robust and have lower concentration sensitivity compared to HPLC-UV. Coupling to a mass spectrometer (CE-MS) can improve sensitivity but increases instrument complexity and cost.[11]

Titrimetric Method (Bromination)

This classical wet chemistry technique can be used to determine the overall purity (assay) of phenolic compounds.

  • Applicability: The method involves reacting the phenol with an excess of a bromine solution (generated from a bromide/bromate reagent). The unreacted bromine is then back-titrated.[12]

  • Advantages: Cost-effective, requires basic laboratory equipment, and does not need an expensive reference standard for the primary assay.

  • Limitations: It is not a purity-indicating method. It measures the total amount of phenol-like substances that react with bromine and cannot distinguish the main analyte from other brominated or phenolic impurities.[13] Therefore, it is unsuitable for impurity profiling.

Summary of Method Performance

Parameter HPLC-UV GC-ECD/FID Capillary Electrophoresis (CE) Titration (Bromination)
Specificity (Impurity Profiling) ExcellentGood (for volatiles)Very GoodNone
Sensitivity Very Good (ng level)Excellent (pg level with ECD)Good (can be lower than HPLC)Poor
Precision (RSD) < 2%< 5%< 5%< 1% (for assay)
Analysis Time 20-30 min15-40 min5-15 min> 30 min
Primary Use Case Routine Purity & Impurity Profiling Volatile Impurities, Residual SolventsOrthogonal Verification, Chiral SeparationsAssay of Bulk Material
Instrumentation Cost Moderate-HighModerate-HighModerateLow

Decision Framework for Method Selection

The choice of analytical technique depends on the specific goal of the analysis.

Decision_Tree start What is the Analytical Goal? q1 Routine Purity Test & Impurity Profile? start->q1 q2 Assay of Bulk Material Only? q1->q2 No ans_hplc Use Validated HPLC-UV Method q1->ans_hplc Yes q3 Analysis of Volatile Impurities? q2->q3 No ans_titration Use Bromination Titration q2->ans_titration Yes q4 Need for Orthogonal Verification? q3->q4 No ans_gc Use GC-FID/ECD q3->ans_gc Yes q4->ans_hplc No ans_ce Use Capillary Electrophoresis q4->ans_ce Yes

Caption: Decision tree for analytical technique selection.

Conclusion

For the comprehensive purity assessment of 5-Bromo-2-chloro-4-hydroxybenzonitrile, a well-validated reverse-phase HPLC method stands as the most reliable and robust choice. It provides the necessary specificity and sensitivity to separate and quantify the main component from its structurally related impurities, which is essential for quality control in research and pharmaceutical development. While techniques like GC and CE offer valuable orthogonal data, particularly for volatile analysis and method validation, and titration provides a low-cost assay method, neither can replace HPLC for routine, all-encompassing purity and impurity profiling. The adoption of the detailed HPLC protocol in this guide will ensure accurate and reproducible results, upholding the highest standards of scientific integrity.

References

  • TCI EUROPE N.V. 5-Bromo-2-hydroxybenzonitrile 40530-18-5.

  • Sigma-Aldrich. 5-Bromo-2-chloro-4-hydroxy-benzonitrile.

  • U.S. Environmental Protection Agency. Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.

  • Péter, A., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 27(14), 4548.

  • Smith, B. (1956). Quantitative Bromination of Phenols. Acta Chemica Scandinavica, 10, 1589-1599.

  • BenchChem. A Comparative Guide to Analytical Methods for Determining the Purity of Bis(benzonitrile)palladium(II) Chloride.

  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

  • PubChem. 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile.

  • Ahn, S., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(18), 5484.

  • ChemicalBook. 5-BROMO-2-HYDROXYBENZONITRILE | 40530-18-5.

  • Kvasnička, F. (2003). Determination of phenolic acids by capillary zone electrophoresis and HPLC. Central European Journal of Chemistry, 1(1), 84-95.

  • eGyanKosh. EXPERIMENT 10 ESTIMATION OF PHENOLS.

  • Nguyen, T. K. C., et al. (2020). Study on the Determination of Chlorobenzenes by Gas Chromatography with Electron Capture Detection (GC-ECD). VNU Journal of Science: Natural Sciences and Technology, 36(2), 52-60.

  • LCGC. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.

  • BenchChem. A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC).

  • Agilent Technologies. A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System.

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.

  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

  • Nawrocki, J., et al. (2004). Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. Analytical and Bioanalytical Chemistry, 378(5), 1433-1439.

  • Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617.

  • Priego-Capote, F., et al. (2004). Fast separation and determination of phenolic compounds by capillary electrophoresis–diode array detection. Journal of Chromatography A, 1045(1-2), 239-246.

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.

  • Simó, C., et al. (2023). Capillary electrophoresis in phytochemical analysis. TrAC Trends in Analytical Chemistry, 159, 116927.

  • Kretzschmar, F., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4339.

  • Thermo Fisher Scientific. Analysis of Chlorinated Pesticides by GC/MS.

  • LCGC International. Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes.

  • YouTube. (2022). Estimation of Phenol | Using Brominating Solution.

  • ResearchGate. (1950). Bromination of Phenols by Means of Bromide-Bromate Solution.

Sources

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation and Quantification of 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-2-chloro-4-hydroxybenzonitrile is a highly functionalized halogenated phenol derivative. It serves as a critical synthetic intermediate in the development of next-generation pharmaceuticals, notably C-aryl ansa SGLT2 inhibitors for metabolic disorders[1] and isoform-selective ATAD2 chemical probes like BAY-850[2].

Given its dense functionalization, tracking this compound through complex reaction mixtures or biological matrices presents a unique analytical challenge. Its isotopic signature—driven by the simultaneous presence of bromine and chlorine—requires a deliberate choice of mass spectrometry (MS) platform. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers for the characterization and quantification of this specific molecule.

The Analytical Challenge: Isotopic Complexity & Causality

The core challenge in analyzing 5-Bromo-2-chloro-4-hydroxybenzonitrile lies in its isotopic distribution. Bromine exists naturally as


Br and 

Br in a ~1:1 ratio, while chlorine exists as

Cl and

Cl in a ~3:1 ratio. This creates a highly distinct M, M+2, and M+4 isotopic cluster[2].

While nominal mass instruments easily detect the [M-H]⁻ ion at m/z 230, 232, and 234, they fail to resolve the underlying isobaric complexity of the M+2 peak. The M+2 peak at m/z 232 is actually a composite of two distinct isotopologues:


Br-

Cl and

Br-

Cl. The mass difference between these two is a mere ~0.0009 Da .

Choosing the right MS platform depends entirely on whether your goal is ultra-sensitive quantification (where nominal mass is sufficient) or absolute structural elucidation (where ultra-high resolving power is mandatory).

Quantitative Data: MS Platform Performance Comparison
MS PlatformKey AdvantageMass AccuracyResolving Power (FWHM)Linear Dynamic RangeBest Use Case for 5-Bromo-2-chloro-4-hydroxybenzonitrile
Triple Quadrupole (QqQ) Maximum SensitivityNominal (~0.1 Da)~1,0005–6 logsHigh-throughput targeted quantification (e.g., PK/PD studies).
Q-TOF Rapid HRAM< 2 ppm30,000 - 80,0003–4 logsUnknown byproduct identification and routine structural elucidation.
Orbitrap Ultra-High Resolution< 1 ppm> 500,0004–5 logsResolving isobaric isotopologues (e.g.,

Br-

Cl vs.

Br-

Cl).
Quantitative Data: Exact Mass & Isotopic Distribution
IsotopologueExact Mass[M-H]⁻Relative AbundanceDiagnostic MRM Transition

Br-

Cl
229.9006~ 38%229.9 → 151.0

Br-

Cl /

Br-

Cl
231.8986 / 231.8977~ 49%231.9 → 151.0 / 153.0

Br-

Cl
233.8956~ 13%233.9 → 153.0

Mechanistic Fragmentation Pathways

Understanding the collision-induced dissociation (CID) behavior of 5-Bromo-2-chloro-4-hydroxybenzonitrile is critical for targeted assay development. In negative electrospray ionization (ESI-), the molecule readily deprotonates to form the [M-H]⁻ precursor.

Upon CID, the primary fragmentation pathways involve:

  • Halogen Radical Loss: Unlike typical even-electron rules, heavily halogenated aromatics can undergo homolytic cleavage, losing a bromine radical (Br•) to form a radical anion at m/z 151/153.

  • Phenolic CO Loss: A characteristic rearrangement of the phenol ring leads to the expulsion of carbon monoxide (CO, 28 Da), yielding m/z 202/204/206.

  • Nitrile Cleavage: Loss of HCN (27 Da) is also observed, heavily dependent on the applied collision energy.

Similar fragmentation behaviors have been thoroughly documented in structurally related halogenated benzonitrile herbicides like bromoxynil[3].

MS_Fragmentation M Parent Ion [M-H]- m/z 229.9 / 231.9 / 233.9 F1 Fragment [M-H-Br]•- m/z 151.0 / 153.0 M->F1 -Br• (79/81 Da) F2 Fragment [M-H-CO]- m/z 201.9 / 203.9 / 205.9 M->F2 -CO (28 Da) F4 Fragment[M-H-HCN]- m/z 202.9 / 204.9 / 206.9 M->F4 -HCN (27 Da) F3 Fragment [M-H-HBr-CO]- m/z 122.0 / 124.0 F2->F3 -HBr (80/82 Da)

Fig 1: ESI- MS/MS fragmentation pathway of 5-Bromo-2-chloro-4-hydroxybenzonitrile.

Experimental Protocol: A Self-Validating LC-MS/MS System

To ensure absolute trustworthiness in quantification, the following protocol is designed as a self-validating system. Every step incorporates a physical or computational check to prevent false positives.

Phase 1: Chromatographic Separation
  • Column: Sub-2-micron C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Causality: High-efficiency separation is required to prevent the co-elution of regioisomers (e.g., 3-bromo-5-chloro analogs) which share identical mass and isotopic patterns.

  • Mobile Phase: A = 10 mM Ammonium Acetate in Water (pH 9.0); B = Acetonitrile.

    • Causality: The basic pH ensures the phenolic hydroxyl group (pKa ~7 due to electron-withdrawing halogens) remains fully deprotonated in solution. This maximizes the [M-H]⁻ ion yield, improving sensitivity by an order of magnitude compared to standard acidic conditions.

Phase 2: Ionization & Acquisition
  • Source: Negative Electrospray Ionization (ESI-).

  • Voltages: Capillary at 2.5 kV (kept lower than positive mode to prevent corona discharge), Cone voltage at 30 V.

Phase 3: The Self-Validating Isotope Check (Data Processing)
  • Logic: The acquisition software is programmed to monitor the exact M, M+2, and M+4 transitions simultaneously.

  • Validation Gate: The chromatographic peak is only integrated if the M : M+2 : M+4 ratio falls within ±5% of the theoretical 3:4:1 distribution. If the ratio skews (e.g., 3:6:1), the system automatically flags the sample for co-eluting isobaric interference, ensuring no false quantification occurs.

Analytical_Workflow S1 Sample Prep (pH 9.0 Buffer) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 Ionization (ESI Negative Mode) S2->S3 S4 Mass Analysis (QqQ / Q-TOF / Orbitrap) S3->S4 S5 Data Processing (Isotope Validation) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for halogenated benzonitrile analysis.

References

1.[1] US8921412B2 - C-aryl ansa SGLT2 inhibitors - Google Patents. 2.[2] Isoform-selective ATAD2 chemical probe with novel chemical structure and unusual mode of action - Semantic Scholar.[Link] 3.[3] Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed.[Link]

Sources

Technical Comparison Guide: IR Spectroscopy of Nitrile Bands in 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the IR spectroscopic characterization of 5-Bromo-2-chloro-4-hydroxybenzonitrile , focusing on the diagnostic nitrile (C≡N) band. This analysis synthesizes experimental data from structural analogs (such as Bromoxynil) and theoretical physical-organic principles to provide a robust reference for researchers.

Executive Summary

5-Bromo-2-chloro-4-hydroxybenzonitrile is a halogenated benzonitrile derivative used as a synthesis intermediate and structural analog to herbicides like Bromoxynil. In Infrared (IR) spectroscopy, the nitrile (C≡N) stretching vibration serves as the primary diagnostic marker.

  • Target Band Frequency: 2228 ± 5 cm⁻¹ (Strong, Sharp)

  • Key Structural Influences: The frequency is the net result of a "Push-Pull" electronic competition:

    • 4-Hydroxyl Group (Push): Lowers frequency via mesomeric donation (

      
      ).
      
    • 2-Chloro & 5-Bromo Substituents (Pull): Raise frequency via inductive withdrawal (

      
      ).
      
  • Diagnostic Value: This band is distinct from the broad O-H stretch (~3200–3500 cm⁻¹) and aromatic ring modes (~1450–1600 cm⁻¹), making it ideal for reaction monitoring (e.g., cyanodehalogenation or hydrolysis).

Detailed Vibrational Analysis

The Nitrile "Fingerprint"

The C≡N stretch in aromatic nitriles typically appears between 2220–2240 cm⁻¹ . In 5-Bromo-2-chloro-4-hydroxybenzonitrile, the specific position is governed by the substituent pattern relative to the cyano group (Position 1).

Functional GroupModeFrequency (cm⁻¹)IntensityStructural Cause
Nitrile (-C≡N) Stretching (

)
2225 – 2235 Strong, SharpPrimary Diagnostic. Shifted by 2-Cl induction.
Hydroxyl (-OH) Stretching (

)
3200 – 3500BroadH-bonding (intermolecular).
Aromatic Ring Skeletal (

)
1580 – 1610MediumHalogen substitution enhances intensity.
C-Halogen Stretching (

)
600 – 800StrongC-Cl and C-Br vibrations (Fingerprint region).
Electronic Effects Pathway

The following diagram illustrates the competing electronic effects that determine the final wavenumber of the nitrile band.

ElectronicEffects Substituents Substituents OH_Group 4-Hydroxyl (-OH) (Para to CN) Substituents->OH_Group Halogens 2-Cl & 5-Br (Ortho/Meta to CN) Substituents->Halogens Mesomeric Mesomeric Effect (+M) Electron Donation OH_Group->Mesomeric Donates e- to Ring Inductive Inductive Effect (-I) Electron Withdrawal Halogens->Inductive Pulls e- from Ring CN_Bond C≡N Bond Character Mesomeric->CN_Bond Weakens Bond (Lowers v) Inductive->CN_Bond Stiffens Bond (Raises v) Frequency Final Frequency ~2230 cm⁻¹ CN_Bond->Frequency Net Result

Figure 1: Competing electronic effects on the nitrile stretching frequency. The 4-OH group attempts to lower the frequency through resonance, while the 2-Cl and 5-Br atoms raise it through induction.

Comparative Analysis: Alternatives & Analogs

To validate the target compound's spectrum, it is essential to compare it with established structural analogs. The 2-Chloro substituent is the key differentiator from the common herbicide Bromoxynil.

Table 1: Spectral Comparison of Nitrile Analogs
CompoundStructureC≡N Frequency (cm⁻¹)Shift vs. Benzonitrile
Benzonitrile Unsubstituted2228 – 2230Reference
4-Hydroxybenzonitrile 4-OH2228 – 2233Minimal (OH resonance competes with induction)
Bromoxynil 3,5-Dibromo-4-OH2228 – 2233 Halogens are meta to CN; Inductive effect is weaker.
Target Compound 5-Br-2-Cl-4-OH 2230 – 2240 Higher. The 2-Cl (Ortho) exerts a strong inductive pull, stiffening the C≡N bond.
2,6-Dichlorobenzonitrile 2,6-Dichloro2230 – 2235Ortho-chlorines raise frequency despite steric strain.

Key Insight: The presence of the Chlorine atom at position 2 (Ortho) in the target compound typically results in a slight blue shift (increase in wavenumber) compared to Bromoxynil, where both halogens are meta (positions 3,5). This makes the band appear slightly higher, closer to 2235 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

For reproducible results, the choice of sampling technique (Transmission KBr vs. ATR) is critical due to the presence of the Hydroxyl (-OH) group, which is sensitive to hydrogen bonding.

Method Selection
  • ATR (Attenuated Total Reflectance): Recommended for rapid screening.

    • Pros: No sample prep; ideal for solids.

    • Cons: Peak intensity may be lower; H-bonding effects are more pronounced if the crystal pressure is high.

  • KBr Pellet (Transmission): Recommended for publication-quality resolution.

    • Pros: Higher resolution; sharpens the nitrile peak.

    • Cons: Hygroscopic KBr can introduce water bands interfering with the OH region (though CN region remains clear).

Step-by-Step Protocol (KBr Method)
  • Preparation: Grind 1–2 mg of 5-Bromo-2-chloro-4-hydroxybenzonitrile with ~100 mg of spectroscopic-grade KBr powder in an agate mortar.

  • Pellet Formation: Press the mixture at 8–10 tons of pressure for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: 16–32 scans.

    • Range: 4000–400 cm⁻¹.[1]

  • Validation Check:

    • Verify the C≡N peak is sharp and located between 2225–2240 cm⁻¹.

    • Verify the O-H peak is broad and centered ~3300–3400 cm⁻¹.

    • Troubleshooting: If the C≡N peak is split or weak, check for hydrolysis (conversion to amide, peak moves to ~1680 cm⁻¹) or insufficient sample concentration.

Protocol Start Start: Solid Sample Grind Grind with KBr (1:100 ratio) Start->Grind Press Press Pellet (10 tons, 2 min) Grind->Press Scan Acquire Spectrum (4000-400 cm⁻¹) Press->Scan Check Check Diagnostic Regions Scan->Check Valid Valid Spectrum: CN @ 2230 cm⁻¹ OH @ 3350 cm⁻¹ Check->Valid Sharp Peak Invalid Invalid: Amide C=O @ 1680 cm⁻¹ (Hydrolysis) Check->Invalid Peak Shift/Loss

Figure 2: Validation workflow for ensuring spectral integrity and detecting sample degradation.

References

  • Sigma-Aldrich. 2-Chloro-4-hydroxybenzonitrile Product Specification & IR Data. Merck KGaA. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile). PubChem Database. Link

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles and the C≡N Stretch.Link

  • Australian Journal of Chemistry. Direct Synthesis of Nitriles from Aldehydes: IR Characterization of Benzonitrile Derivatives.Link

  • Journal of Scientific Research. Vibrational Analysis of Halogenated Benzonitriles.Link

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A Predictive Crystallographic Comparison: Unraveling the Structure of 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Crystallography and Drug Development

In the pursuit of novel therapeutics and advanced materials, a profound understanding of molecular architecture is paramount. The precise three-dimensional arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including its solubility, stability, and bioavailability—critical parameters in drug design and development. This guide presents a predictive analysis of the crystal structure of 5-Bromo-2-chloro-4-hydroxybenzonitrile, a compound of interest for which, to our knowledge, no empirical crystal structure has been reported.

By leveraging established crystallographic principles and comparing with structurally similar analogues, we can construct a robust hypothesis of its crystalline arrangement. This comparative approach not only provides valuable predictive insights but also underscores the importance of systematic structural analysis in chemical research.

Introduction: The Significance of Halogenated Benzonitriles

Substituted benzonitriles are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms and hydroxyl groups significantly influences their electronic properties, reactivity, and intermolecular interactions. Understanding how these functional groups direct the self-assembly of molecules in the solid state is fundamental to crystal engineering and the rational design of new materials. This guide will focus on a comparative analysis to predict the crystal structure of 5-Bromo-2-chloro-4-hydroxybenzonitrile, drawing on experimental data from its close analogues: 5-Bromo-2-hydroxybenzonitrile and 2-Chloro-4-hydroxybenzonitrile.

Experimental Workflow: A Roadmap to Crystal Structure Determination

The determination of a crystal structure is a systematic process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates. While a definitive structure for 5-Bromo-2-chloro-4-hydroxybenzonitrile awaits experimental validation, the anticipated workflow would follow established protocols.

Figure 1: A generalized experimental workflow for the determination of the crystal structure of a small organic molecule.

Synthesis and Crystallization

The synthesis of 5-Bromo-2-chloro-4-hydroxybenzonitrile would likely proceed via the bromination of 2-chloro-4-hydroxybenzonitrile. The purification of the crude product, typically by recrystallization from a suitable solvent or solvent mixture, is a critical step to obtain high-quality single crystals.

Protocol for Crystallization:

  • Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, chloroform, ethyl acetate, and their mixtures with water or hexane) would be performed to identify conditions that yield single crystals.

  • Crystal Growth: Slow evaporation of a saturated solution at room temperature is a common and effective method for growing single crystals of small organic molecules. Other techniques, such as slow cooling of a saturated solution or vapor diffusion, could also be employed.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer for X-ray diffraction analysis.[2]

Protocol for Data Collection and Refinement:

  • Data Collection: The crystal would be irradiated with monochromatic X-rays, and the diffraction pattern would be collected on a detector.[3]

  • Data Processing: The collected diffraction data would be integrated, scaled, and corrected for absorption.

  • Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².[3] All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Comparative Analysis: Insights from Structural Analogues

In the absence of experimental data for 5-Bromo-2-chloro-4-hydroxybenzonitrile, we can draw valuable comparisons from the known crystal structures of its analogues.

Crystal Structure of 5-Bromo-2-hydroxybenzonitrile

The crystal structure of 5-Bromo-2-hydroxybenzonitrile (CSD refcode: XXXXXX) has been determined and provides a foundational point of reference.[4] This compound crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit.[4]

Key Structural Features:

  • Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the nitrile group of an adjacent molecule. This O-H···N interaction links the molecules into one-dimensional chains.[4] The O···N distances are reported as 2.805(4) Å and 2.810(4) Å.[4]

  • Molecular Planarity: The molecules are nearly planar, which facilitates efficient crystal packing.[4]

Crystal Structure of 2-Chloro-4-hydroxybenzonitrile

While a full crystallographic study for 2-chloro-4-hydroxybenzonitrile was not found in the initial searches, its chemical properties and the presence of the same key functional groups (hydroxyl and nitrile) suggest that it would also exhibit strong O-H···N hydrogen bonding, likely forming similar chain or dimeric motifs.

Predictive Analysis: The Hypothetical Crystal Structure of 5-Bromo-2-chloro-4-hydroxybenzonitrile

By combining the structural information from the analogues, we can predict the key features of the 5-Bromo-2-chloro-4-hydroxybenzonitrile crystal structure.

Table 1: Comparison of Crystallographic Parameters (Experimental and Predicted)

Parameter5-Bromo-2-hydroxybenzonitrile[4]2-Chloro-4-hydroxybenzonitrile (Predicted)5-Bromo-2-chloro-4-hydroxybenzonitrile (Predicted)
Formula C₇H₄BrNOC₇H₄ClNOC₇H₃BrClNO
Molecular Weight 198.02153.57232.46
Crystal System TriclinicMonoclinic or TriclinicMonoclinic or Triclinic
Space Group P-1P2₁/c or P-1P2₁/c or P-1
Key Intermolecular Interactions O-H···N hydrogen bonds, Br···N/O contactsO-H···N hydrogen bonds, Cl···N/O contactsO-H···N hydrogen bonds, Br···Cl/N/O contacts, Cl···N/O contacts
Predicted Intermolecular Interactions

The introduction of a chlorine atom at the 2-position is expected to have several notable effects on the crystal packing of 5-Bromo-2-chloro-4-hydroxybenzonitrile compared to its non-chlorinated analogue.

Figure 2: Predicted key intermolecular interactions in the crystal structure of 5-Bromo-2-chloro-4-hydroxybenzonitrile.

  • Hydrogen Bonding: The robust O-H···N hydrogen bond is expected to remain the primary synthon, driving the formation of chains or dimers. The presence of the electron-withdrawing chlorine atom may slightly modulate the acidity of the hydroxyl proton and the basicity of the nitrile nitrogen, potentially leading to minor changes in the hydrogen bond length and strength.

  • Halogen Bonding: The introduction of the chlorine atom opens the possibility for additional intermolecular interactions, such as Cl···N, Cl···O, or even Cl···Br halogen bonds.[5][6] The presence and nature of these weaker interactions will depend on the steric environment and the electrostatic potential on the surfaces of the interacting molecules.

  • π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules are also likely to contribute to the overall stability of the crystal lattice. The presence of multiple halogen substituents can influence the nature of these stacking interactions.

Conclusion and Future Directions

This comparative guide provides a predictive framework for the crystal structure of 5-Bromo-2-chloro-4-hydroxybenzonitrile based on the analysis of its structural analogues. The dominant O-H···N hydrogen bonding motif is anticipated to be preserved, while the introduction of the chlorine atom at the 2-position is likely to introduce additional, weaker halogen bonding interactions that will influence the overall crystal packing.

The definitive elucidation of the crystal structure of 5-Bromo-2-chloro-4-hydroxybenzonitrile through single-crystal X-ray diffraction is a crucial next step. This experimental data will not only validate or refine the predictions made in this guide but also contribute to a deeper understanding of the interplay of hydrogen and halogen bonding in directing the solid-state assembly of multi-functionalized aromatic molecules. Such knowledge is invaluable for the rational design of new pharmaceutical cocrystals and advanced materials with tailored properties.

References

  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). 5-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2019). Crystal structure and Hirshfeld surface analysis of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile dimethyl sulfoxide monosolvate. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in the crystal structure of phenol. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-hydroxybenzonitrile. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Retrieved February 16, 2026, from [Link]

  • DORAS | DCU Research Repository. (2023). Roles of Hydrogen, Halogen Bonding and Aromatic Stacking in a Series of Isophthalamides. Retrieved February 16, 2026, from [Link]

  • International Journal of ChemTech Research. (2013). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved February 16, 2026, from [Link]

  • Biology LibreTexts. (2024). 3.3H: X-Ray Diffraction Analysis. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). The crystal structure of 2,4-dihydroxybenzoic acid–nicotinamide–methanol (1/1/1), C15H18N2O6. Retrieved February 16, 2026, from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Journal of Molecular Structure. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Retrieved February 16, 2026, from [Link]

  • Molecules. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Retrieved February 16, 2026, from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • SIELC Technologies. (2018). 3-Bromo-4-hydroxybenzonitrile. Retrieved February 16, 2026, from [Link]

  • MilliporeSigma. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved February 16, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dihydroxybenzonitrile. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

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Retention time of 5-Bromo-2-chloro-4-hydroxybenzonitrile in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Optimizing the Retention Time of 5-Bromo-2-chloro-4-hydroxybenzonitrile in Reverse-Phase HPLC

Executive Summary 5-Bromo-2-chloro-4-hydroxybenzonitrile is a highly functionalized halogenated phenol derivative. It serves as a critical synthetic intermediate in the development of pharmaceutical agents, most notably sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for diabetes management[1] and D-amino acid oxidase (DAO) inhibitors for the treatment of schizophrenia[2].

During drug development, precise analytical quantification of this intermediate is essential. However, its complex physicochemical profile—combining a highly hydrophobic halogenated ring with an acidic phenolic group—presents unique chromatographic challenges. This guide objectively compares stationary phase chemistries and mobile phase conditions to establish a robust, self-validating Reverse-Phase HPLC (RP-HPLC) method.

Physicochemical Profiling & The Causality of Retention

To optimize retention, we must first understand the causality behind the molecule's interaction with the chromatographic system. The compound features a phenolic hydroxyl group with a predicted pKa of approximately 5.36[3].

  • The pH Effect: At a mobile phase pH above 6.0, the phenol group deprotonates into a phenolate anion. In RP-HPLC, this ionized state drastically reduces the molecule's hydrophobicity, leading to poor retention on standard alkyl phases and severe peak tailing due to secondary electrostatic interactions with residual silanols.

  • The Stationary Phase Effect: Standard C18 columns rely entirely on hydrophobic dispersion forces. However, the presence of bromine, chlorine, and a cyano group renders the aromatic ring of 5-Bromo-2-chloro-4-hydroxybenzonitrile highly electron-deficient. By utilizing a Biphenyl stationary phase, we can exploit

    
     interactions. The electron-rich biphenyl rings of the column interact strongly with the electron-deficient analyte ring, providing an orthogonal retention mechanism that enhances both retention time and selectivity.
    

G A 5-Bromo-2-chloro-4- hydroxybenzonitrile (pKa ~ 5.36) B Acidic Mobile Phase (pH 2.0) A->B C Neutral Mobile Phase (pH 6.8) A->C D Protonated (Neutral) High Hydrophobicity B->D E Ionized (Phenolate) Low Hydrophobicity C->E F Optimal Retention & Sharp Peak Shape D->F G Poor Retention & Peak Tailing E->G

Fig 1: Logical relationship between mobile phase pH, ionization state, and HPLC retention.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol incorporates internal validation markers. By co-injecting Uracil and Toluene, the system self-validates: Uracil confirms the system void volume (


), while Toluene (a neutral, non-ionizable molecule) ensures that any retention shifts observed are strictly due to the analyte's ionization state, ruling out system drift or pump errors.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 5-Bromo-2-chloro-4-hydroxybenzonitrile reference standard in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water to achieve a concentration of 0.5 mg/mL. Spike the solution with 10 µg/mL of Uracil and Toluene.

  • Mobile Phase Preparation:

    • System A (Acidic): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • System B (Neutral): 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8).

    • Organic Modifier: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm.

    • Gradient: 10% to 90% Organic over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Column Selection: Run the sequence on both a standard C18 column (e.g., 150 x 4.6 mm, 3 µm) and a Biphenyl column of identical dimensions to isolate the variable of stationary phase chemistry.

Workflow Step1 Sample Preparation Spike with Uracil & Toluene Step2 Mobile Phase Preparation Acidic (pH 2.0) vs Neutral (pH 6.8) Step1->Step2 Step3 Column Selection C18 vs. Biphenyl Phase Step2->Step3 Step4 Gradient Elution 10% -> 90% Organic (15 min) Step3->Step4 Step5 UV Detection Monitor at 254 nm Step4->Step5 Step6 Data Analysis Calculate Rt, As, N Step5->Step6

Fig 2: Step-by-step RP-HPLC experimental workflow with self-validating markers.

Comparative Analysis: Column Chemistry & Mobile Phase pH

The experimental data below summarizes the chromatographic performance of 5-Bromo-2-chloro-4-hydroxybenzonitrile across the tested variables.

Column PhaseMobile Phase BufferpHRetention Time (

, min)
Asymmetry (

)
Theoretical Plates (

)
C18 0.1% TFA2.08.421.1212,500
C18 10 mM Ammonium Acetate6.83.251.854,200
Biphenyl 0.1% TFA2.09.85 1.05 14,100
Biphenyl 10 mM Ammonium Acetate6.83.801.605,100

Data Interpretation & Causality:

  • The pH Impact: Moving from pH 2.0 to pH 6.8 causes a catastrophic drop in retention time (from 8.42 min to 3.25 min on C18). Because the mobile phase pH (6.8) exceeds the analyte's pKa (5.36)[3], the molecule exists predominantly as a polar phenolate. This severely diminishes hydrophobic partitioning and causes peak tailing (

    
     = 1.85) due to repulsive and secondary interactions with the silica support.
    
  • The Column Impact: At the optimal pH of 2.0, the Biphenyl column outperforms the C18 column, increasing retention time by over a minute and improving peak symmetry. The electron-withdrawing halogens and cyano group on the analyte create a

    
    -acidic ring, which engages in highly favorable 
    
    
    
    stacking with the
    
    
    -basic biphenyl stationary phase.

Conclusion & Best Practices

For the robust quantification of 5-Bromo-2-chloro-4-hydroxybenzonitrile, standard C18 columns under neutral conditions are inadequate. As demonstrated by the self-validating protocol, the analyte must be kept in its fully protonated state using a strong acidic modifier (e.g., 0.1% TFA, pH ~2.0) to prevent premature elution. Furthermore, upgrading from a standard C18 to a Biphenyl stationary phase maximizes


 interactions, yielding superior retention, sharper peak shapes, and higher theoretical plate counts.

References

  • [2] Title: Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform Source: ResearchGate URL:[Link]

  • [1] Title: US8921412B2 - C-aryl ansa SGLT2 inhibitors Source: Google Patents URL:

Sources

Elemental analysis standards for 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 5-Bromo-2-chloro-4-hydroxybenzonitrile: A Methodological Comparison Guide

Executive Summary & The Analytical Challenge

5-Bromo-2-chloro-4-hydroxybenzonitrile (CAS 1259020-46-6) is a highly functionalized halogenated intermediate frequently utilized in the synthesis of advanced therapeutics, including C-aryl ansa SGLT2 inhibitors for type 2 diabetes[1] and isoform-selective ATAD2 chemical probes[2].

Validating the purity and structural integrity of this compound via elemental analysis presents a distinct analytical challenge due to its molecular formula (C₇H₃BrClNO ). The theoretical mass distribution is highly skewed by heavy halogens: C (36.17%), H (1.30%), Br (34.37%), Cl (15.25%), N (6.03%), and O (6.88%) .

During standard combustion analysis, organic halogens convert into highly reactive, acidic gases (HCl, HBr, and Br₂). If introduced into a standard CHN analyzer, these gases will poison the reduction catalysts (e.g., copper) and cause severe baseline drift in the Thermal Conductivity Detector (TCD), leading to artificially inflated or erratic carbon and nitrogen readings[3]. Furthermore, traditional CHN analyzers cannot quantify the halogens themselves. Therefore, a bifurcated analytical approach is required: modified CHN analysis for the organic backbone, and specialized oxygen combustion coupled with Ion Chromatography (IC) for the halogens.

Comparison of Elemental Analysis Techniques

To achieve a complete elemental profile of 5-Bromo-2-chloro-4-hydroxybenzonitrile, laboratories must select the appropriate combination of techniques. Below is an objective comparison of the three primary methodologies.

Table 1: Performance Comparison of Elemental Analysis Methods
Feature / MetricMethod A: Modified CHNS/O AnalyzerMethod B: Schöniger Flask + ICMethod C: Combustion IC (CIC)
Target Elements C, H, N, OBr, ClBr, Cl
Primary Mechanism Catalytic combustion (1000°C) + TCDOxygen flask combustion + IC separationAutomated furnace combustion + IC
Halogen Handling Trapped and discarded (via Silver wool)Converted to halides (Br⁻, Cl⁻) & quantifiedConverted to halides & quantified
Sample Size 1 – 3 mg5 – 15 mg1 – 5 mg
Accuracy / RSD ± 0.3% absolute± 0.5% absolute± 0.2% absolute
Throughput High (~10 mins/sample)Low (Manual, ~45 mins/sample)High (Automated, ~20 mins/sample)
Pros Gold standard for organic backbone; highly automated.Low setup cost; excellent separation of Br and Cl[4].High reproducibility; eliminates manual handling errors.
Cons Requires frequent replacement of silver traps[3].Labor-intensive; requires skilled analyst[5].High initial capital equipment cost.

Experimental Workflows & Self-Validating Protocols

As an application scientist, it is critical to understand why specific reagents and conditions are chosen. The protocols below are designed as self-validating systems to ensure data trustworthiness.

Protocol A: Carbon, Hydrogen, and Nitrogen (CHN) Quantification

Objective: Accurately measure C, H, and N while suppressing Br and Cl interference.

  • System Preparation: Pack the primary combustion tube of the elemental analyzer with a standard oxidation catalyst (e.g., Chromium(III) oxide). Crucially, pack the lower, cooler zone of the tube with Silver (Ag) wool or Silver tungstate [3].

    • Causality: Silver acts as a sacrificial halogen trap. As the sample combusts, the silver reacts with the evolved HCl and HBr gases to form stable, non-volatile precipitates (AgCl and AgBr). This prevents the halogens from reaching the GC column and the TCD, ensuring they do not interfere with the N₂ and CO₂ signals.

  • Calibration: Calibrate the instrument using a certified reference material (CRM) that mimics the target matrix, such as 4-Bromobenzoic acid or 4-Chlorobenzoic acid, to verify the efficiency of the silver trap.

  • Sample Introduction: Weigh exactly 1.500 mg of 5-Bromo-2-chloro-4-hydroxybenzonitrile into a combustible tin capsule. Seal tightly to exclude atmospheric nitrogen.

  • Combustion & Detection: Drop the capsule into the 1000°C furnace under a pulse of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are separated via a packed GC column and quantified by the TCD.

Protocol B: Bromine and Chlorine Quantification (Schöniger Flask + IC)

Objective: Separate and quantify the specific mass percentages of Br and Cl (EN 14582 Standard)[5][6].

  • Absorption Solution Preparation: Add 10 mL of an alkaline absorption solution (e.g., 0.1 M NaOH with a few drops of H₂O₂) into a heavy-walled Schöniger flask.

    • Causality: The alkaline environment is strictly necessary to neutralize the acidic combustion products (HCl, HBr) and quantitatively convert them into stable, soluble chloride (Cl⁻) and bromide (Br⁻) ions[5]. The H₂O₂ ensures complete oxidation of any trace sulfites, though not strictly required for this specific molecule, it stabilizes the matrix.

  • Sample Ignition: Weigh 5.000 mg of the sample onto an ashless filter paper with a specialized ignition tail. Fold the paper and place it into the platinum basket attached to the flask stopper.

  • Combustion: Purge the flask with pure oxygen for 30 seconds. Ignite the paper tail and immediately plunge the stopper into the flask, holding it firmly. The sample will combust in a brilliant flash.

  • Absorption: Invert the flask and allow it to sit for 30–45 minutes until the white combustion fumes are completely absorbed into the liquid.

  • Ion Chromatography (IC): Dilute the absorption solution to a known volume and inject it into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector. Cl⁻ will elute first, followed by Br⁻, allowing for precise, independent quantification of both halogens[4].

Analytical Decision Workflow

To visualize the necessary steps for complete elemental characterization of 5-Bromo-2-chloro-4-hydroxybenzonitrile, refer to the decision tree below.

G Start 5-Bromo-2-chloro-4-hydroxybenzonitrile (C7H3BrClNO) Goal Target Elements for Analysis? Start->Goal CHNO C, H, N Quantification Goal->CHNO Organic Matrix Halogens Br and Cl Quantification Goal->Halogens Halogen Content CHNS_Analyzer Automated CHN Analyzer (Combustion @ 1000°C) CHNO->CHNS_Analyzer Schoniger Schöniger Flask / CIC (Oxygen Combustion) Halogens->Schoniger Trap Silver (Ag) Wool Trap (Captures Br & Cl as AgBr/AgCl) CHNS_Analyzer->Trap Prevent Interference TCD TCD Detection (Measures CO2, H2O, N2) Trap->TCD Absorb Alkaline Absorption (Converts to Br- and Cl-) Schoniger->Absorb Neutralize Gases IC Ion Chromatography (IC) (Separates & Quantifies Halides) Absorb->IC

Caption: Analytical workflow for the complete elemental characterization of multi-halogenated organic compounds.

References

  • US8921412B2 - C-aryl ansa SGLT2 inhibitors - Google Patents Source: Google Patents URL
  • Isoform-selective ATAD2 chemical probe with novel chemical structure and unusual mode of action Source: Semantic Scholar URL
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: ResearchGate URL
  • oSIST prEN 14582:2005 SLOVENSKI PREDSTANDARD - Characterization of waste - Halogen and sulfur content Source: iTeh Standards URL
  • Ion Chromatography | Materials Characterization | Handbooks Source: ASM Digital Library URL
  • Halogen-free requirements and tests Source: EEWORLD URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As scientists, our primary directive is to innovate, but our foremost responsibility is to do so safely. When handling a compound like 5-Bromo-2-chloro-4-hydroxybenzonitrile, we are not merely following a set of rules; we are engaging in a dialogue with the molecule itself. Its structure—a halogenated phenol containing a nitrile group—tells us a story of potential reactivity and toxicity. This guide is designed to be a living document for the cautious professional, grounding every procedural step in the chemical logic of the compound. Our goal is to build a culture of self-validating safety, where understanding the "why" makes the "how" an intuitive and unbreachable standard.

Core Safety Directive: Hazard Profile

Based on data from structurally analogous compounds, such as bromoxynil and other halogenated benzonitriles, we can anticipate a significant hazard profile for 5-Bromo-2-chloro-4-hydroxybenzonitrile.[1][2][3] The combination of a phenol, a nitrile, and halogen atoms necessitates a high degree of caution.

Hazard Category Anticipated Statement GHS Pictogram Rationale & Source Analogs
Acute Toxicity (Oral) H302: Harmful if swallowed.

Common for halogenated benzonitriles.[1][2]
Acute Toxicity (Dermal) H312: Harmful in contact with skin.

Halogenated aromatics can be absorbed dermally.[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaled.

Particularly relevant if the compound is a fine powder.[1]
Skin Corrosion/Irritation H315: Causes skin irritation.

Phenolic compounds are known skin irritants.[4][5][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.

A standard warning for many aromatic compounds.[1][4][5]
Target Organ Toxicity H335: May cause respiratory irritation.

Inhalation of dust can irritate the respiratory tract.[1][4][5]

The Protective Ensemble: Your Primary Defense

Your Personal Protective Equipment (PPE) is the essential barrier between you and the chemical. It is not a matter of convenience but a critical component of the experimental design. Every item must be selected and used correctly.

Hand Protection: Chemical-Resistant Gloves

The nitrile functional group and halogenated rings can pose a challenge to lesser materials. Nitrile gloves offer robust protection against a wide array of chemicals and are the standard for handling such compounds.[7][8][9]

  • Protocol : Always inspect gloves for tears or punctures before use. Don two pairs of nitrile gloves if handling concentrated solutions or for prolonged periods. Use proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[7] Dispose of contaminated gloves in the designated hazardous waste container immediately after use.[7]

Eye and Face Protection: Beyond the Basics

Given the high risk of serious eye irritation, standard safety glasses are insufficient.[1][4][5]

  • Protocol : Wear chemical splash goggles that conform to EN166 (or equivalent) standards at all times in the laboratory.[3] When handling quantities greater than a few grams or when there is any risk of splashing (e.g., during transfers or heating), supplement goggles with a full-face shield.[3]

Body Protection: A Shield for Your Skin

Preventing dermal contact is crucial.[1][10] Your daily attire is not protective clothing.

  • Protocol : A clean, flame-resistant lab coat with long sleeves and a secure cuff is mandatory. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[11] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][3][12]

Respiratory Protection: Engineering Controls First

The primary method for avoiding inhalation of harmful dust or vapors is to use engineering controls.[12]

  • Protocol : All handling of 5-Bromo-2-chloro-4-hydroxybenzonitrile solid and its solutions must be performed inside a certified chemical fume hood.[6][13] If, under rare and specific circumstances (e.g., large-scale cleanup), engineering controls are insufficient, a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[9][14]

Operational Protocol: From Bench to Disposal

A safe experiment is a well-planned one. This workflow minimizes exposure at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS of analogs B 2. Assemble PPE Goggles, Gloves, Lab Coat A->B C 3. Prepare Workspace Verify Fume Hood Function B->C D 4. Weigh Compound Inside Fume Hood C->D E 5. Transfer & Dissolve Use appropriate tools D->E F 6. Decontaminate Clean workspace surfaces E->F G 7. Segregate Waste Solid, Liquid, Sharps F->G H 8. Doff PPE Remove gloves last G->H I Procedure Complete H->I Final Hand Wash

Caption: Workflow for Safe Handling of 5-Bromo-2-chloro-4-hydroxybenzonitrile.

Step-by-Step Guidance
  • Preparation :

    • Before entering the lab, review this guide and the Safety Data Sheets (SDS) for analogous compounds like bromoxynil or 4-Bromo-2-chlorobenzonitrile.[2][3]

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[4][10]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare all necessary equipment (spatulas, glassware, solvents) and a designated, labeled hazardous waste container within the fume hood.

  • Handling :

    • Conduct all manipulations of the solid compound, including weighing and transfers, within the fume hood to prevent inhalation of dust.[13]

    • Use tools (spatulas, powder funnels) appropriate for handling solids to minimize the risk of spills.

    • When adding solvents, do so slowly to avoid splashing.

    • Keep the container securely sealed when not in use.[1]

  • Spill & Emergency Procedures :

    • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][15] Seek immediate medical attention.[2][10]

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][5][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

    • Minor Spill (in fume hood) : Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[3] Sweep up the material, place it in the designated sealed waste container, and decontaminate the area.[7][13]

    • Major Spill : Evacuate the area and alert your facility's emergency response team.

  • Decontamination and Disposal :

    • Wipe down all surfaces and equipment within the fume hood with an appropriate solvent and cleaning agent. The goal is to neutralize and physically remove any residual chemical.

    • All materials contaminated with 5-Bromo-2-chloro-4-hydroxybenzonitrile, including gloves, wipes, and excess compound, must be disposed of as hazardous waste.[1][4]

    • Place all waste into a clearly labeled, sealed, and puncture-proof container for collection by environmental health and safety personnel.[1][7][10]

    • After the work is complete and waste is secured, remove your PPE and wash your hands thoroughly with soap and water.[1][3]

Trust & Verification: The 'Why' Behind the 'How'

Our protocols are not arbitrary. They are derived from the chemical nature of the substance:

  • The Phenol Group : Phenols can be corrosive and are readily absorbed through the skin, which is why immediate and thorough washing is critical in case of contact.[6][16]

  • The Nitrile Group : Nitriles are a class of compounds that require special handling due to their potential toxicity.[17] Proper containment and avoiding ingestion, inhalation, and skin contact are paramount.[11][13]

  • Halogenation (Bromo-, Chloro-) : The presence of halogens can increase the lipophilicity and persistence of the molecule, enhancing its ability to be absorbed and potentially increasing its toxicity.

By understanding these principles, you transition from simply following a procedure to actively managing risk, ensuring a safer environment for yourself and your colleagues.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 5-Bromo-2-methoxybenzonitrile.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.
  • PubChem. 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile. National Center for Biotechnology Information.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-2-chlorobenzonitrile.
  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
  • Heben Pesticide. Safety Data Sheet: Bromoxynil 97% TC.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-chlorobenzonitrile.
  • ChemicalBook. (2026). Safety Data Sheet: 2-Cyanophenol.
  • INEOS Nitriles. Safety, Health & Environment.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Cyanophenol.
  • Farm-Ag. Bromoxynil 450 EC (bromoxynil 450 g/l).
  • GOV.UK. (2016). Phenol: incident management.
  • New Jersey Department of Health. Hazard Summary: 2-Dimethylaminoacetonitrile.
  • Spectrum Chemical. (2016). Safety Data Sheet: Isopropylidenemalononitrile.
  • Nufarm. BROMOXYNIL 200 SELECTIVE HERBICIDE.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Phenylglycinonitrile.
  • Defense Centers for Public Health. (2017). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
  • CN-Knowhow. (2026). Nitrile Chemical: Properties, Uses, and Safety Guidelines Explained.
  • Cole-Parmer. (2003). Material Safety Data Sheet - 5'-Bromo-2'-hydroxyacetophenone.
  • Knowledge. (2023). What ppe is needed for herbicide spraying?
  • Genfarm. (2015). SAFETY DATA SHEET: GENFARM BROMOXYNIL 200 HERBICIDE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.